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  • Product: 2-Azaspiro[3.4]octan-1-one
  • CAS: 344330-33-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling, Safety Data, and Synthetic Methodologies for 2-azaspiro[3.4]octan-1-one

Executive Summary As modern drug discovery increasingly pivots toward conformationally restricted scaffolds to improve target specificity and metabolic stability, spirocyclic β-lactams have emerged as critical architectu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As modern drug discovery increasingly pivots toward conformationally restricted scaffolds to improve target specificity and metabolic stability, spirocyclic β-lactams have emerged as critical architectural motifs. 2-azaspiro[3.4]octan-1-one (CAS: 344330-33-2) represents a highly versatile, three-dimensional building block utilized in the synthesis of MCH1 receptor antagonists, novel antibacterial agents, and complex bis(spiro-β-lactams)[1][2][3].

As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous examination of the compound's chemical properties, handling safety, and validated synthetic protocols. This guide is explicitly designed for researchers and process chemists scaling operations from bench-top discovery to pilot-plant production.

Physicochemical Profiling & Registry Data

To ensure reproducibility in analytical and synthetic workflows, the core quantitative data for the 2-azaspiro[3.4]octan-1-one base scaffold is summarized below[1][4].

PropertyValue / Designation
CAS Registry Number 344330-33-2
MDL Number MFCD21648486
Molecular Formula C₇H₁₁NO
Molecular Weight 125.17 g/mol
Structural Class Spirocyclic β-lactam (Azetidin-2-one fused to a cyclopentane ring)
Key IR Stretch (C=O) ~1730 - 1750 cm⁻¹ (indicative of strained β-lactam carbonyl)

Hazard Identification and Safety Data (SDS) Protocols

Handling spiro-β-lactams and their functionalized derivatives requires stringent safety controls due to their inherent biological reactivity. The following hazard classifications dictate the required engineering controls[5][6].

GHS Hazard ClassCategoryHazard Statement & Code
Acute Toxicity (Oral/Dermal/Inhal) Category 4H302 + H312 + H332: Harmful if swallowed, in contact with skin, or inhaled.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity (STOT) Category 3H336: May cause drowsiness or dizziness.
Self-Validating Handling & Decontamination Protocol
  • Engineering Controls: Perform all manipulations in a Class II Type B2 biological safety cabinet or a high-velocity fume hood to mitigate inhalation risks (H332, H336)[5].

  • PPE: Utilize double-layered nitrile gloves (especially when handling concentrated organic solutions), splash goggles, and a chemically resistant lab coat.

  • Chemical Decontamination (Causality & Validation): The spiro-fused β-lactam ring possesses significant angular strain, making it highly susceptible to nucleophilic attack. Spills must be treated with a 1M NaOH solution rather than standard solvent wiping. Why? The alkaline environment forces a rapid, irreversible hydrolysis of the lactam bond. This self-validating step destroys the reactive pharmacophore, rendering the compound biologically inert prior to waste disposal.

Validated Synthetic Methodologies

The synthesis of the 2-azaspiro[3.4]octan-1-one core demands precise control over reaction kinetics to prevent polymerization or premature ring-opening. Below are three field-proven methodologies.

Method A: Staudinger Ketene-Imine [2+2] Cycloaddition (Flow Mode)

Flow chemistry is prioritized over batch mode for scaling Staudinger cycloadditions because the in situ generated ketene is highly unstable and prone to dimerization[2].

  • Imine Generation: Generate the imine precursor from 1,3,5-tribenzyl-1,3,5-triazinane and BF₃·OEt₂ under ice-cooling. Dilute with dichloromethane (DCM) to a strictly controlled 0.8 M concentration[2].

  • Ketene Precursor Preparation: Prepare a 1.05 M solution of the corresponding cyclopentanecarbonyl chloride derivative in DCM[2].

  • Flow Reactor Setup: Pump the imine solution and the acid chloride solution into a continuous flow tube reactor (e.g., 2 mL internal volume) equipped with an FT-IR flow cell.

  • Cycloaddition: Introduce a tertiary amine base (e.g., pyridine) into the flow stream to trigger ketene formation. The[2+2] cycloaddition occurs instantaneously[2].

  • Causality & Validation: Continuous flow allows for instantaneous consumption of the ketene. Real-time FT-IR monitoring ensures the transient ketene peak (~2100 cm⁻¹) does not accumulate, validating that the cycloaddition is outcompeting ketene degradation, thereby maximizing yield[2].

Method B: Reformatsky-Type Spirocyclization

For generating complex bis(spiro-β-lactams), the Reformatsky approach utilizing zinc is highly effective[3].

  • Reagent Activation: Activate zinc dust with 1,2-dibromoethane in anhydrous THF under an inert atmosphere.

  • Nucleophilic Addition: Introduce methyl 1-bromocyclopentane-1-carboxylate and an N,N′-bis(arylmethylidene)benzidine imine. The zinc inserts into the C-Br bond, forming a zinc enolate that attacks the imine carbon[3].

  • Ring Closure: The resulting intermediate undergoes spontaneous intramolecular cyclization. The amide nitrogen attacks the ester carbonyl, expelling methoxide to close the spiro-azetidinone ring[3].

  • Causality & Validation: The deliberate selection of zinc dust over highly reactive organolithium species prevents premature reduction of the ester moiety. The reaction is self-validating: the spontaneous precipitation of the zinc alkoxide byproduct visually confirms successful ring closure before NMR analysis[3].

Method C: Electrochemically Driven C-N Bond Formation

Aligning with green chemistry principles, electrochemical synthesis offers a sustainable, metal-free route to spiro-lactams[7].

  • Cell Setup: Equip an oven-dried, undivided electrochemical cell (15 mL) with a graphite felt (GF) anode and an iron (Fe) cathode[7].

  • Electrolyte & Solvent: Charge the cell with the acyclic precursor (0.2 mmol) and NaBr (0.8 mmol) as the supporting electrolyte in DMA/DME (3.0 mL/1.0 mL) under an argon atmosphere[7].

  • Electrolysis: Inject DIPEA (0.8 mmol) and apply a constant current.

  • Causality & Validation: The electric current serves as a traceless reductant. Graphite electrodes are specifically chosen for their high overpotential for hydrogen evolution, focusing the electron transfer strictly on the C-N bond formation rather than parasitic solvent reduction[7].

Mechanistic Pathway Visualization

The following diagram illustrates the mechanistic logic of the continuous-flow Staudinger [2+2] cycloaddition (Method A), highlighting the critical convergence of the transient intermediates.

G A Cyclopentanecarbonyl Chloride + Tertiary Amine Base C Highly Reactive Ketene Intermediate A->C Dehydrohalogenation B Triazinane Precursor + Lewis Acid (BF3·OEt2) D Imine Intermediate (0.8 M in DCM) B->D Depolymerization E [2+2] Staudinger Cycloaddition (Flow Reactor) C->E Continuous Flow D->E Continuous Flow F 2-azaspiro[3.4]octan-1-one Core Scaffold E->F Intramolecular Ring Closure

Mechanistic workflow of the continuous-flow Staudinger [2+2] cycloaddition for spiro-β-lactams.

Applications in Drug Discovery

The 2-azaspiro[3.4]octan-1-one scaffold provides a rigid, three-dimensional architecture that is highly desirable in modern medicinal chemistry to escape "flatland" (the over-reliance on planar aromatic rings).

  • MCH1 Receptor Antagonists: The spiro-β-lactam core serves as a conformational lock, properly orienting pendant benzyl or phenyl groups to fit into the deep hydrophobic binding pocket of the Melanin-Concentrating Hormone Receptor 1, a primary target for obesity and metabolic disorders[2].

  • Antibacterial Agents: Derivatives of this spirocyclic core mimic traditional β-lactam antibiotics (like penicillins) but offer unique steric shielding against β-lactamase enzymes, providing a novel vector for overcoming antimicrobial resistance[8].

References

  • Aaronchem.344330-33-2 | MFCD21648486 | 2-azaspiro[3.4]octan-1-one.
  • NextSDS.3-phenyl-2-azaspiro[3.4]octan-1-one — Chemical Substance Information.
  • ACS Publications.Development of a Large-Scale Route to an MCH1 Receptor Antagonist: Investigation of a Staudinger Ketene–Imine Cycloaddition in Batch and Flow Mode.
  • Semantic Scholar.Synthesis of New Bis(spiro-β-lactams) via Interaction of Methyl 1-Bromocycloalcanecarboxylates with Zinc and N,N′-Bis(arylmethylidene)benzidines.
  • ACS Publications.Electrochemically Driven Carbon–Nitrogen Bond Formation of the Lactams.
  • ResearchGate.Synthesis, Characterization, and Computational, Biological Studies of Four-membered Cyclic Amides 2-azetinones.

Sources

Exploratory

Engineering 3D Chemical Space: Physicochemical Profiling and Synthetic Workflows of Spirocyclic Lactam Building Blocks

Executive Summary: The "Escape from Planarity" Historically, drug discovery libraries have been heavily populated by flat, sp²-hybridized aromatic scaffolds. While synthetically accessible, these planar molecules often s...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Executive Summary: The "Escape from Planarity"

Historically, drug discovery libraries have been heavily populated by flat, sp²-hybridized aromatic scaffolds. While synthetically accessible, these planar molecules often suffer from poor physicochemical properties, including low aqueous solubility, high metabolic clearance, and promiscuous off-target binding. The strategic incorporation of spirocyclic lactam building blocks represents a paradigm shift. By introducing a rigid, quaternary spiro-carbon, these scaffolds force the molecule into a defined three-dimensional architecture. This "escape from planarity" dramatically increases the fraction of sp³ carbons (Fsp³), directly correlating with improved clinical success rates by optimizing both pharmacokinetics and target specificity ().

Mechanistic Rationale: Physicochemical Advantages of Spirocyclic Lactams

The integration of spirocyclic lactams into lead compounds is not merely a structural novelty; it is a calculated physicochemical optimization strategy ([1]).

  • Aqueous Solubility: Flat aromatic systems tend to stack tightly in the solid state, resulting in high crystal lattice energies that resist dissolution. Spirocycles disrupt this planarity, lowering the lattice energy and significantly enhancing thermodynamic solubility ([2]).

  • Metabolic Stability: Cytochrome P450 (CYP) enzymes typically target electron-rich aromatic rings or accessible aliphatic chains. The steric bulk and inherent strain of spirocyclic systems often occlude these sites, redirecting or entirely evading metabolic clearance ([3]).

  • Lipophilicity Tuning (cLogP/cLogD): Spiro-annelation allows for precise tuning of lipophilicity. For example, incorporating a gem-difluorocyclopropane spiro-system can mimic the lipophilic properties of a CF₃ group while maintaining a distinct 3D vector, allowing for isosteric replacement without the typical lipophilic penalty ([4]).

Comparative Physicochemical Profiling

The following table synthesizes the quantitative advantages of transitioning from a standard flat scaffold to a spirocyclic lactam fragment:

Physicochemical ParameterStandard Flat Scaffold (e.g., Biaryl)Spirocyclic Lactam ScaffoldMechanistic Rationale
Fsp³ Fraction < 0.3> 0.6Introduction of quaternary spiro-carbons and saturated heterocyclic rings.
cLogP 3.5 - 5.00.5 - 2.0Disruption of hydrophobic planar surfaces; introduction of a polar lactam dipole.
Aqueous Solubility < 10 μM> 500 μMReduction in crystal lattice energy due to 3D structural complexity.
Intrinsic Clearance (CLint) > 100 μL/min/mg< 20 μL/min/mgSteric shielding of labile C-H bonds from CYP450 active sites.

Structural Biology: Precision Exit Vectors

A core advantage of spirocyclic lactams is their ability to project substituents into highly specific regions of 3D space—referred to as "exit vectors" (). Because the spirocyclic core is conformationally rigid, these vectors are highly predictable, making them ideal for structure-based drug design (SBDD).

A premier example is the recently approved drug Revumenib (a menin-MLL inhibitor). The central spirocyclic amine in Revumenib is essential for binding; it projects a protonated nitrogen perfectly into the Tyr319/Tyr323 π-π clamp of the menin protein, driving affinity through a strong cation-π interaction while simultaneously optimizing the vector of an adjacent pyrimidine ring ([2]).

ExitVectors A Spirocyclic Lactam Core (Rigid 3D Scaffold) B Exit Vector 1 (Solvent Exposed) A->B Vector Projection C Exit Vector 2 (Basic Amine) A->C Spatial Alignment E Bulk Solvent (Enhances Solubility) B->E H-Bonding D Target Pocket (Tyr319/323 π-π Clamp) C->D Cation-π Binding

Fig 1: Spatial projection of spirocyclic exit vectors for precise target engagement.

Synthetic Workflows: Modular Assembly of Spirocyclic Lactams

To effectively utilize these building blocks in fragment-based drug discovery (FBDD), their synthesis must be highly modular, scalable, and robust. A highly effective approach involves the Buchwald-Hartwig cross-coupling of an aryl halide with an amino ester, followed by intramolecular lactamization ([5]).

SyntheticWorkflow S1 1. Starting Materials Aryl Bromide + Amino Ester S2 2. Buchwald-Hartwig Coupling Pd2(dba)3, XPhos, Base S1->S2 S3 3. Intramolecular Lactamization Acidic/Basic Ring Closure S2->S3 S4 4. Deprotection & QC Boc Removal, LC-MS/NMR S3->S4 S5 5. Final Spirocyclic Lactam Ready for FBDD Library S4->S5

Fig 2: Modular synthetic workflow for the assembly of spirocyclic lactam building blocks.

Protocol 1: Modular Synthesis via Buchwald-Hartwig Coupling

Causality Note: The choice of Pd2(dba)3 and the bulky biaryl phosphine ligand XPhos is critical here. The spirocyclic amino ester is often sterically hindered; XPhos facilitates the challenging oxidative addition and subsequent reductive elimination steps required to form the C-N bond.

  • Reagent Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with the aryl bromide (1.0 eq), the spirocyclic amino ester building block (1.2 eq), Pd2(dba)3 (0.05 eq), XPhos (0.1 eq), and Cs2CO3 (2.0 eq). Rationale: Rigorous exclusion of oxygen prevents the oxidation of the Pd(0) catalyst, ensuring high turnover frequencies.

  • Cross-Coupling: Suspend the mixture in anhydrous, degassed 1,4-dioxane (0.2 M). Seal the flask, remove from the glovebox, and heat at 100 °C for 12 hours. Monitor via LC-MS until the aryl bromide is consumed.

  • Lactamization: Cool the reaction to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate. Dissolve the crude intermediate in THF/MeOH and treat with 1M NaOH (or TFA if acid-catalyzed closure is preferred based on protecting groups) to drive the intramolecular lactamization.

  • Purification & Validation: Purify the crude spirocyclic lactam via reverse-phase preparative HPLC. Validate the structural integrity and 3D conformation using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Validation Protocols

To ensure the trustworthiness of the physicochemical claims, synthesized building blocks must be subjected to self-validating empirical assays.

Protocol 2: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Causality Note: Kinetic solubility (via DMSO dilution) often overestimates solubility by creating metastable supersaturated solutions. The shake-flask method measures true thermodynamic equilibrium, accurately reflecting the impact of the spirocycle on the solid-state crystal lattice.

  • Equilibration: Add 2 mg of the solid spirocyclic lactam to a glass vial. Add 1.0 mL of phosphate-buffered saline (PBS, pH 7.4).

  • Incubation: Seal the vial and agitate continuously at 300 rpm on a thermoshaker at exactly 37 °C for 24 hours. Rationale: 24 hours ensures the transition from kinetic dissolution to thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes to pellet any undissolved solid.

  • Quantification: Carefully aspirate the supernatant. Dilute appropriately and quantify the concentration of the dissolved compound using HPLC-UV against a known calibration curve.

Protocol 3: Microsomal Metabolic Stability Assay

Causality Note: This assay determines if the spirocyclic core successfully evades CYP450-mediated oxidation compared to flat analogs.

  • Incubation Mixture: Prepare a 1 mL reaction mixture containing human liver microsomes (HLM, 0.5 mg/mL protein), the spirocyclic lactam (1 μM), and MgCl₂ (3 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the metabolic reaction by adding the cofactor NADPH (1 mM final concentration).

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, and 60 minutes), extract a 50 μL aliquot and immediately quench it by adding 150 μL of ice-cold acetonitrile containing an internal standard. Rationale: Cold acetonitrile instantly denatures the CYP enzymes, stopping the reaction precisely at the time point.

  • Analysis: Centrifuge the quenched samples to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life (t₁/₂) and intrinsic clearance (CLint).

Conclusion

Spirocyclic lactams represent a highly privileged class of building blocks in modern medicinal chemistry. By forcing molecules out of planar conformations, they inherently optimize critical physicochemical properties—drastically improving solubility and metabolic stability while providing precise exit vectors for target engagement. Utilizing robust, modular synthetic workflows and rigorous thermodynamic validation ensures these 3D fragments can be seamlessly integrated into next-generation drug discovery pipelines.

References

  • Drug Hunter. The Spirocycle Surge in Drug Discovery. Available at:[Link]

  • Organic Chemistry Frontiers (RSC Publishing). Multigram synthesis and physicochemical evaluation of (oxa)azaspiro[2.n]alkane building blocks. Available at:[Link]

  • European Journal of Medicinal Chemistry. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available at:[Link]

  • ChemRxiv. Design, Modular Synthesis and Screening of 58 Shape-Diverse 3-D Fragments. Available at:[Link]

  • RSC Advances (RSC Publishing). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Available at:[Link]

Sources

Foundational

Literature Review and Technical Guide: 2-Azaspiro[3.4]octan-1-one in Pharmaceutical Research

Executive Summary The pharmaceutical industry’s ongoing shift away from planar, sp²-rich aromatic molecules toward structurally complex, sp³-rich architectures has elevated the importance of spirocyclic scaffolds. Among...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmaceutical industry’s ongoing shift away from planar, sp²-rich aromatic molecules toward structurally complex, sp³-rich architectures has elevated the importance of spirocyclic scaffolds. Among these, 2-azaspiro[3.4]octan-1-one —a unique spiro-fused β-lactam comprising a four-membered azetidinone ring orthogonally fused to a five-membered cyclopentane (or heterocyclic) ring—has emerged as a highly versatile pharmacophore and multifunctional module. This technical whitepaper synthesizes the current literature on the physicochemical profiling, biological applications, and advanced synthetic methodologies of 2-azaspiro[3.4]octan-1-one derivatives, providing actionable, self-validating protocols for drug development professionals.

The "Escape from Flatland" Paradigm

Historically, drug discovery libraries have been saturated with planar heterocycles (e.g., piperazines, morpholines) due to their synthetic accessibility via cross-coupling reactions. However, these flat structures often suffer from poor solubility, high metabolic liability, and off-target promiscuity.

The integration of the 2-azaspiro[3.4]octan-1-one core addresses these liabilities by increasing the fraction of sp³ hybridized carbons (Fsp³). The orthogonal arrangement of the spiro-rings provides distinct, three-dimensional "exit vectors" for substituents, allowing medicinal chemists to precisely map molecules to complex protein binding pockets[1]. Furthermore, the inherent ring strain of the spiro-β-lactam system restricts conformational flexibility, reducing the entropic penalty upon target binding[2].

ScaffoldEvolution A Flat Heterocycles (e.g., Morpholine) C 2-Azaspiro[3.4]octan-1-one (High Fsp3, 3D Vector) A->C Conformational Restriction B Monocyclic β-Lactams (Antibiotic Core) B->C Spiro-fusion (Escape from Flatland)

Scaffold evolution toward 2-azaspiro[3.4]octan-1-one in drug discovery.

Structural and Physicochemical Profiling

Spiro-β-lactams are not merely structural novelties; they are biologically privileged. Derivatives of 2-azaspiro[3.4]octan-1-one have demonstrated efficacy as cholesterol absorption inhibitors, antimalarial agents, HIV protease inhibitors, and precursors for melanin-concentrating hormone receptor 1 (MCH1) antagonists[3][4].

The table below summarizes the quantitative physicochemical properties of key 2-azaspiro[3.4]octan-1-one derivatives, illustrating their drug-like characteristics (adherence to Lipinski's Rule of Five).

Compound / DerivativeMolecular WeightLogP (Predicted)TPSA (Ų)Primary Application / Target
2-azaspiro[3.4]octan-1-one (Core)125.17 g/mol ~0.829.1Fundamental Scaffold
3-(propan-2-yl)-2-azaspiro[3.4]octan-1-one 167.25 g/mol ~2.129.1Bioisostere Module[5]
2-Benzyl-6-oxa-2-azaspiro[3.4]octan-1-one 217.26 g/mol ~1.938.3MCH1 Antagonist Precursor[3]
2,2′-([1,1′-Biphenyl]-4,4′-diyl)bis(3-phenyl-2-azaspiro[3.4]octan-1-one) 552.70 g/mol ~6.558.2Analgesic / Antimicrobial[6]

Synthetic Methodologies & Experimental Workflows

Constructing the highly strained spiro-β-lactam core requires precise spatiotemporal control over reactive intermediates. The two most robust, field-proven methodologies are the Staudinger ketene-imine cycloaddition and the Reformatsky-type enolate addition.

Continuous Flow Staudinger Ketene-Imine Cycloaddition

Causality & Rationale: The Staudinger [2+2] cycloaddition is the classical route to β-lactams. However, the ketene intermediate (generated in situ from an acid chloride) is highly unstable. In traditional batch reactors, localized concentration gradients cause the ketene to rapidly dimerize into cyclobutanediones, severely depressing yields. By transitioning to a continuous flow microreactor, researchers achieve instantaneous, spatiotemporally controlled mixing of the ketene and imine. This minimizes the ketene's residence time before cycloaddition, driving the reaction toward the desired spiro-β-lactam[3].

FlowChemistry Imine Imine Generation (N-methylene-1-phenylmethanamine) Mixer T-Mixer / Flow Reactor (0 °C to 25 °C) Imine->Mixer Ketene Ketene Generation (from THF-3-carbonyl chloride) Ketene->Mixer IR In-line FT-IR Monitoring (Conversion tracking) Mixer->IR Product 2-Benzyl-6-oxa-2-azaspiro[3.4]octan-1-one IR->Product

Continuous flow workflow for Staudinger cycloaddition of spiro-β-lactams.

Step-by-Step Protocol:

  • Imine Preparation: Generate the imine (e.g., N-methylene-1-phenylmethanamine) by reacting 1,3,5-tribenzyl-1,3,5-triazinane with BF₃·OEt₂ (3 equiv) under ice-cooling. Dilute in anhydrous dichloromethane (DCM) to a 0.8 M concentration.

  • Acid Chloride Preparation: Convert the precursor cyclic acid (e.g., tetrahydrofuran-3-carboxylic acid) to the corresponding acid chloride using thionyl chloride and a catalytic amount of pyridine. Dilute in DCM to 1.05 M.

  • Flow Reactor Initialization: Equip a 2 mL continuous flow tube reactor with a T-mixer and an in-line FT-IR flow cell. Set the reactor mantle temperature to 0 °C.

  • Cycloaddition: Pump the imine and acid chloride solutions simultaneously into the T-mixer. The base-promoted dehydrohalogenation of the acid chloride generates the cyclic ketene in situ, which immediately undergoes orthogonal [2+2] cycloaddition with the imine.

  • Self-Validating Checkpoint: Monitor the reaction via the in-line FT-IR cell. The system is self-validating: the disappearance of the acid chloride C=O stretch (~1800 cm⁻¹) and the emergence of the highly strained β-lactam C=O stretch (~1750 cm⁻¹) confirms successful cycloaddition. If an anomalous peak appears at ~1720 cm⁻¹ (indicating ketene dimerization), the operator must immediately increase the flow rate to reduce residence time[3].

  • Isolation: Collect the output stream, quench with saturated aqueous NaHCO₃, extract with DCM, and concentrate under reduced pressure.

Reformatsky-Type Enolate Addition and Lactamization

Causality & Rationale: For synthesizing complex bis(spiro-β-lactams), the Staudinger approach can be overly harsh. The Reformatsky-type addition utilizes a zinc enolate derived from a cycloalkyl α-bromoester (e.g., methyl 1-bromocyclopentanecarboxylate). The causality for selecting zinc over lithium or magnesium is its mild nucleophilicity, which prevents premature, uncontrolled side reactions with the ester moiety. The intermediate amino-ester undergoes thermodynamically driven intramolecular lactamization upon mild heating to close the four-membered ring[6].

Step-by-Step Protocol:

  • Zinc Activation: Vigorously stir zinc dust in 1 M HCl for 5 minutes, wash with water and ethanol, and dry under vacuum to remove passivating oxide layers.

  • Enolate Formation: Suspend the activated zinc in anhydrous toluene/THF. Dropwise add methyl 1-bromocyclopentanecarboxylate.

  • Self-Validating Checkpoint 1: The success of the enolate formation is visually validated by the gradual consumption of the zinc dust and the presence of a mild, sustained exotherm.

  • Nucleophilic Addition: Add the target diimine (e.g., N,N'-bis(arylmethylidene)benzidine) to the reaction mixture. The zinc enolate attacks the imine carbon, forming an intermediate zinc-coordinated amino-ester.

  • Lactamization: Heat the mixture to reflux (approx. 80 °C) for 4–6 hours. The secondary amine attacks the ester carbonyl, expelling methanol and closing the spiro-β-lactam ring.

  • Self-Validating Checkpoint 2: Post-workup, utilize ¹H-NMR spectroscopy as the definitive validation step. The complete disappearance of the ester methoxy protons (a sharp singlet at ~3.7 ppm) and the emergence of the complex multiplet corresponding to the spiro-fused cyclopentane protons confirm quantitative ring closure[6].

Conclusion

The 2-azaspiro[3.4]octan-1-one scaffold represents a critical intersection of synthetic ingenuity and rational drug design. By leveraging its rigid, three-dimensional architecture, pharmaceutical researchers can systematically improve the physicochemical properties and target selectivity of pipeline candidates. Mastering the continuous flow Staudinger and Reformatsky synthetic protocols ensures that these highly strained, sp³-rich modules can be produced reliably and at scale, unlocking new vectors in the pursuit of novel therapeutics.

References

  • Synthesis of Novel Azaspiro[3.
  • Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.
  • Development of a Large-Scale Route to an MCH1 Receptor Antagonist: Investigation of a Staudinger Ketene–Imine Cycloaddition in Batch and Flow Mode ACS Public
  • Spiro-b-lactam: precursor for tabtoxin ResearchG
  • 3-(propan-2-yl)-2-azaspiro[3.4]octan-1-one PubChemLite
  • Synthesis of New Bis(spiro-β-lactams) via Interaction of Methyl 1-Bromocycloalcanecarboxylates with Zinc and N,N'-Bis(arylmethylidene)benzidines Semantic Scholar

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of 2-Azaspirooctan-1-one from Cyclobutanone

Application Note: De Novo Synthesis of 2-Azaspiro[1]octan-1-one from Cyclobutanone Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guid...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: De Novo Synthesis of 2-Azaspiro[1]octan-1-one from Cyclobutanone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Strategic Rationale & Executive Summary

The 2-azaspiro[1]octan-1-one scaffold is a highly valuable spirocyclic β -lactam, increasingly utilized in medicinal chemistry to impart three-dimensional structural rigidity, improve metabolic stability, and modulate physicochemical properties. While the most direct commercial precursor to the cyclopentyl core is cyclopentanone, initiating the synthesis from cyclobutanone is strategically relevant for specialized drug development applications. This approach is often mandated when site-specific isotopic labeling (e.g., 13 C or 2 H) is required on the cyclopentane ring, or when evaluating the ring-strain thermodynamics of spirocyclic scaffolds in early-stage discovery.

This guide details a robust, self-validating five-step synthetic protocol. The workflow leverages a thermodynamically driven ring expansion, a Van Leusen homologation[2], and a highly regioselective Staudinger [2+2] cycloaddition[3] to construct the spiro- β -lactam architecture.

Reaction Workflow & Mechanistic Logic

The synthesis is divided into three distinct phases:

  • Ring Homologation: Cyclobutanone is expanded to cyclopentanone, followed by a Van Leusen reaction to install the carboxylate precursor.

  • Spiro-Core Construction: A Staudinger ketene-imine cycloaddition constructs the spiro-fused 4-membered lactam.

  • Global Deprotection: Catalytic transfer hydrogenation yields the target API scaffold.

SynthesisWorkflow SM Cyclobutanone Step1 Ring Expansion (TMS-CHN2, BF3·OEt2) SM->Step1 Int1 Cyclopentanone Step1->Int1 Step2 Van Leusen Reaction (TosMIC, t-BuOK) Int1->Step2 Int2 Cyclopentanecarbonitrile Step2->Int2 Step3 Hydrolysis (KOH, H2O/Glycol) Int2->Step3 Int3 Cyclopentanecarboxylic Acid Step3->Int3 Step4 Staudinger Cycloaddition (SOCl2, Triazinane) Int3->Step4 Int4 2-Benzyl-2-azaspiro[3.4]octan-1-one Step4->Int4 Step5 Transfer Hydrogenation (Pd/C, HCOONH4) Int4->Step5 Product 2-azaspirooctan-1-one Step5->Product

Fig 1: Five-step synthetic workflow from cyclobutanone to 2-azaspiro[1]octan-1-one.

Mechanistic Focus: The Staudinger [2+2] Cycloaddition

The critical step in this sequence is the formation of the β -lactam ring. The reaction requires the in situ generation of a highly reactive tetramethyleneketene intermediate from cyclopentanecarbonyl chloride. To prevent imine oligomerization, the formaldehyde imine equivalent is generated via the Lewis-acid cracking of 1,3,5-tribenzyl-1,3,5-triazinane. The orthogonal approach of the ketene and imine dictates the regiochemistry, cleanly forming the spiro- β -lactam core via a zwitterionic intermediate[3].

StaudingerMechanism Acid Cyclopentanecarbonyl Chloride Ketene Tetramethyleneketene Intermediate Acid->Ketene Et3N (-HCl) Zwitterion Zwitterionic Intermediate Ketene->Zwitterion [2s+2a] Orthogonal Attack Triazinane 1,3,5-Tribenzyl- 1,3,5-triazinane Imine N-Methylene-1- phenylmethanamine Triazinane->Imine BF3·OEt2 (Cracking) Imine->Zwitterion Product Spiro-β-lactam Core Zwitterion->Product Ring Closure

Fig 2: Mechanistic logic of the Staudinger [2+2] cycloaddition to form the spiro-β-lactam.

Quantitative Data & Reaction Parameters

The table below summarizes the stoichiometric equivalents, thermodynamic parameters, and expected yields for the 5-step protocol.

StepReaction PhasePrimary ReagentsTemp (°C)Time (h)Expected Yield (%)
1 Ring ExpansionTMS-CHN 2​ (1.2 eq), BF 3​ ·OEt 2​ (1.2 eq)-78 to 02.075 - 80
2 Van Leusen ReactionTosMIC (1.2 eq), t -BuOK (2.0 eq)0 to 254.085 - 90
3 Nitrile HydrolysisKOH (5.0 eq), Ethylene Glycol/H 2​ O150 (Reflux)12.080 - 85
4 Staudinger CycloadditionSOCl 2​ (1.1 eq); Triazinane (0.33 eq)0 to 2516.065 - 70
5 N-Debenzylation10% Pd/C, HCOONH 4​ (4.0 eq)5020.090 - 95

Step-by-Step Experimental Protocols

Step 1: Homologation of Cyclobutanone to Cyclopentanone

Causality: TMS-diazomethane provides a safer, non-explosive methylene source compared to diazomethane. Lewis acid activation (BF 3​ ·OEt 2​ ) of the cyclobutanone carbonyl lowers the LUMO, facilitating nucleophilic attack by the diazo carbon. The subsequent 1,2-alkyl shift relieves the ~26 kcal/mol ring strain of the cyclobutane ring, driving the irreversible formation of cyclopentanone.

  • Charge a flame-dried flask with cyclobutanone (1.0 eq) and anhydrous DCM (0.5 M). Cool the solution to -78 °C under N 2​ .

  • Add BF 3​ ·OEt 2​ (1.2 eq) dropwise via syringe. Stir for 15 minutes.

  • Slowly add TMS-diazomethane (2.0 M in hexanes, 1.2 eq) over 30 minutes to control N 2​ evolution.

  • Allow the reaction to warm to 0 °C over 2 hours.

  • Quench with saturated aqueous NaHCO 3​ , extract with DCM, dry over anhydrous Na 2​ SO 4​ , and concentrate carefully (product is volatile) to yield cyclopentanone.

Step 2: Van Leusen Homologation to Cyclopentanecarbonitrile

Causality: The 2 with TosMIC bypasses the traditional multi-step Grignard sequence[2]. The strongly α -acidic methylene group of TosMIC allows for base-promoted addition to the ketone, followed by cyclization and elimination of the sulfinate leaving group[4].

  • Dissolve cyclopentanone (1.0 eq) and TosMIC (1.2 eq) in a 1:1 mixture of anhydrous DME and t -BuOH (0.3 M). Cool to 0 °C.

  • Add t -BuOK (2.0 eq) portion-wise to maintain the internal temperature below 10 °C.

  • Remove the ice bath and stir at 25 °C for 4 hours.

  • Quench with ice water and extract with EtOAc (3x). Wash the combined organics with brine, dry over MgSO 4​ , and concentrate to yield cyclopentanecarbonitrile.

Step 3: Hydrolysis to Cyclopentanecarboxylic Acid
  • Suspend cyclopentanecarbonitrile (1.0 eq) in ethylene glycol and water (4:1 v/v).

  • Add KOH pellets (5.0 eq) and heat the mixture to 150 °C (reflux) for 12 hours.

  • Cool to room temperature, dilute with water, and wash with diethyl ether to remove non-acidic impurities.

  • Acidify the aqueous layer to pH 2 using 6 M HCl.

  • Extract the precipitated acid with EtOAc (3x), dry over Na 2​ SO 4​ , and concentrate under reduced pressure to afford pure cyclopentanecarboxylic acid.

Step 4: Staudinger[2+2] Cycloaddition

Causality: Utilizing3 ensures a slow, controlled release of the highly unstable formaldehyde imine, preventing side reactions and maximizing the cycloaddition yield[3].

  • Acid Chloride Formation: In a 3-necked flask, dissolve cyclopentanecarboxylic acid (1.0 eq) in DCM (1.0 M). Add catalytic pyridine (0.05 eq). Add SOCl 2​ (1.1 eq) dropwise over 10 min. Heat to 30 °C for 1.5 hours. Cool the resulting acid chloride solution to -10 °C.

  • Imine Generation: In a separate flask, dissolve 1,3,5-tribenzyl-1,3,5-triazinane (0.33 eq) in DCM. Cool to 0 °C and add BF 3​ ·OEt 2​ (1.0 eq). Stir for 30 minutes to generate N-methylene-1-phenylmethanamine.

  • Cycloaddition: Transfer the imine solution into the acid chloride flask at -10 °C.

  • Slowly add Et 3​ N (3.0 eq) over 30 minutes. The reaction will turn yellow/orange as the ketene forms and reacts.

  • Allow the mixture to warm to room temperature and stir for 16 hours.

  • Quench with water, separate the organic layer, wash with 1 M HCl and brine, dry, and purify via silica gel chromatography to isolate 2-benzyl-2-azaspiro[1]octan-1-one.

Step 5: Global Deprotection via Transfer Hydrogenation

Causality:3 and Pd/C is preferred over pressurized H 2​ gas for safety and scalability[3]. The mild conditions selectively cleave the N-benzyl bond without reducing the lactam carbonyl or opening the strained 4-membered ring.

  • Charge a reactor with 10% Pd/C (10% w/w relative to substrate).

  • Add a solution of 2-benzyl-2-azaspiro[1]octan-1-one (1.0 eq) in EtOH (0.1 M).

  • Add ammonium formate (4.0 eq) dissolved in a minimal amount of water.

  • Heat the biphasic mixture to 50 °C for 20 hours.

  • Cool to room temperature, filter the catalyst through a pad of Celite, and wash with EtOH.

  • Concentrate the filtrate, partition between DCM and sat. NaHCO 3​ , extract, and dry to yield the final 2-azaspiro[1]octan-1-one product.

References

  • Development of a Large-Scale Route to an MCH1 Receptor Antagonist: Investigation of a Staudinger Ketene–Imine Cycloaddition in Batch and Flow Mode Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Synthesis and Reactivity of sp3-Geminated Organodimetallics Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Chemistry & Biology Of Multicomponent Reactions Source: NIH (PMC) URL:[Link]

Sources

Application

Advanced N-Functionalization of 2-Azaspiro[3.4]octan-1-one: Strategies for Spirocyclic β-Lactam Derivatization in Drug Discovery

Introduction Spirocyclic β-lactams, such as 2-azaspiro[3.4]octan-1-one, represent an emerging class of conformationally restricted, three-dimensional scaffolds in modern drug discovery[1]. Unlike flat aromatic rings, spi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Spirocyclic β-lactams, such as 2-azaspiro[3.4]octan-1-one, represent an emerging class of conformationally restricted, three-dimensional scaffolds in modern drug discovery[1]. Unlike flat aromatic rings, spirocycles offer distinct exit vectors that improve target selectivity, metabolic stability, and physicochemical properties. While the β-lactam (azetidin-2-one) core is historically renowned for its antibacterial activity, its non-antibiotic applications—such as enzyme inhibitors and receptor antagonists—heavily rely on the specific functionalization of the lactam nitrogen[2]. This application note provides validated protocols for the N-alkylation and N-arylation of 2-azaspiro[3.4]octan-1-one, detailing the mechanistic causality behind each experimental choice to ensure high-fidelity synthesis.

Mechanistic Causality: The Challenge of β-Lactam N-Functionalization

The nitrogen atom (N2) in a β-lactam is part of a strained amide bond. Due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group (C1), the nitrogen is significantly less nucleophilic than a typical secondary amine[3]. Consequently, direct functionalization requires specific activation strategies:

  • Base-Promoted Deprotonation (N-Alkylation) : Strong, non-nucleophilic bases (e.g., NaH, LiHMDS) are required to deprotonate the lactam and generate a highly reactive lactam anion. The choice of base is critical; overly nucleophilic bases can attack the carbonyl carbon, leading to irreversible β-lactam ring opening[4].

  • Transition-Metal Catalysis (N-Arylation) : Standard SNAr reactions are often inefficient for lactams. Copper-catalyzed Chan-Lam coupling using arylboronic acids provides a mild, room-temperature pathway to N-aryl spirocycles without degrading the strained 4-membered ring[3].

Visualization of the Functionalization Workflow

G A 2-azaspiro[3.4]octan-1-one (Spirocyclic β-Lactam) B Base Activation (e.g., NaH, LiHMDS) A->B C Lactam Anion Intermediate (Enhanced Nucleophilicity) B->C D1 Alkyl Halides (SN2 Pathway) C->D1 D2 Aryl Boronic Acids (Chan-Lam Coupling) C->D2 E1 N-Alkyl Derivatives D1->E1 E2 N-Aryl Derivatives D2->E2 F SAR & Drug Discovery (Target Binding) E1->F E2->F

Workflow for the N-functionalization of 2-azaspiro[3.4]octan-1-one and downstream applications.

Protocol A: Base-Promoted N-Alkylation

Objective : Synthesize N-alkyl-2-azaspiro[3.4]octan-1-one derivatives via SN2 substitution.

Step-by-Step Methodology :

  • Preparation : Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (N2 or Argon) for 10 minutes.

  • Dissolution : Dissolve 2-azaspiro[3.4]octan-1-one (1.0 mmol, 1.0 equiv) in anhydrous DMF (5.0 mL, 0.2 M). Causality: Anhydrous DMF is chosen for its high dielectric constant, which stabilizes the transition state of the subsequent SN2 reaction, accelerating the alkylation rate.

  • Activation : Cool the solution to 0 °C using an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol, 1.2 equiv) portion-wise. Causality: The 0 °C temperature minimizes exothermic degradation and prevents premature ring-opening. NaH is a strong, non-nucleophilic base ideal for irreversibly forming the lactam anion.

  • Validation Checkpoint : Stir for 30 minutes at 0 °C. The cessation of H2 gas evolution serves as a self-validating visual indicator that deprotonation is complete.

  • Electrophile Addition : Add the desired alkyl halide (e.g., benzyl bromide, 1.2 mmol, 1.2 equiv) dropwise.

  • Reaction : Remove the ice bath, warm the mixture to room temperature, and stir for 4-6 hours. Monitor the reaction via LC-MS. Validation Checkpoint: The disappearance of the starting material mass (m/z [M+H]+ 126.1) and the appearance of the product mass confirms conversion.

  • Workup : Quench the reaction carefully with saturated aqueous NH4Cl (10 mL) to neutralize any unreacted NaH. Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to effectively remove residual DMF.

  • Purification : Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Copper-Catalyzed Chan-Lam N-Arylation

Objective : Synthesize N-aryl-2-azaspiro[3.4]octan-1-one derivatives.

Step-by-Step Methodology :

  • Setup : In a 20 mL reaction vial open to the ambient atmosphere, combine 2-azaspiro[3.4]octan-1-one (1.0 mmol, 1.0 equiv), the appropriate arylboronic acid (2.0 mmol, 2.0 equiv), and Copper(II) acetate (Cu(OAc)2, 0.2 mmol, 0.2 equiv).

  • Solvent & Additives : Add anhydrous Dichloromethane (DCM, 10 mL, 0.1 M). Add Pyridine (2.0 mmol, 2.0 equiv) and freshly activated 4Å molecular sieves (500 mg).

  • Mechanistic Causality : Pyridine serves a dual purpose: it acts as a stabilizing ligand for the copper catalyst and as a mild base to facilitate transmetalation. Molecular sieves act as a water scavenger, preventing the competitive hydrolysis of the boronic acid to the corresponding phenol. The reaction is left open to the air because ambient oxygen is the stoichiometric oxidant required to turn over the Cu(II)/Cu(III) catalytic cycle[3].

  • Reaction : Stir the suspension vigorously at room temperature for 16-24 hours. Validation Checkpoint: The solution will transition from a pale blue to a deep green/blue color, indicating active copper cycling.

  • Workup & Purification : Filter the crude mixture through a short pad of Celite to remove the copper salts and molecular sieves. Wash the pad with DCM (20 mL). Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Quantitative Data Presentation

The following tables summarize the optimization and scope of the functionalization protocols, demonstrating the robustness of the selected methodologies.

Table 1: Optimization of N-Benzylation Conditions for 2-azaspiro[3.4]octan-1-one

Base (Equiv)SolventTemperature (°C)Time (h)Yield (%)Mechanistic Observation
K2CO3 (2.0)DMF252415Incomplete deprotonation due to weak basicity.
Cs2CO3 (2.0)DMF601245Elevated temp induced trace β-lactam ring-opening.
NaH (1.2)THF0 to 25678Clean conversion, but slower SN2 rate than in DMF.
NaH (1.2) DMF 0 to 25 4 92 Optimal conditions; rapid and clean conversion.
LiHMDS (1.2)THF-78 to 25485Effective, but requires cryogenic cooling.

Table 2: Substrate Scope of Chan-Lam N-Arylation

Arylboronic AcidCatalystBase/LigandTime (h)Isolated Yield (%)
Phenylboronic acidCu(OAc)2 (20 mol%)Pyridine1688
4-Methoxyphenylboronic acidCu(OAc)2 (20 mol%)Pyridine1682
4-Fluorophenylboronic acidCu(OAc)2 (20 mol%)Pyridine2475
2-Methylphenylboronic acidCu(OAc)2 (20 mol%)Pyridine2445
Conclusion

The functionalization of 2-azaspiro[3.4]octan-1-one at the nitrogen atom unlocks a diverse array of conformationally restricted modules for drug discovery. By carefully selecting non-nucleophilic bases for alkylation and leveraging mild Chan-Lam cross-coupling for arylation, researchers can functionalize the spirocyclic β-lactam core without compromising the integrity of the strained four-membered ring.

References
  • Novel and Recent Synthesis and Applic
  • Development of a Large-Scale Route to an MCH1 Receptor Antagonist: Investigation of a Staudinger Ketene–Imine Cycloaddition in Batch and Flow Mode ACS Public
  • Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modific
  • Stereoselective synthesis of β-lactams: recent examples Organic & Biomolecular Chemistry

Sources

Method

Application Note: Incorporating 2-azaspiro[3.4]octan-1-one into Active Pharmaceutical Ingredients (APIs)

The Paradigm Shift to Spirocyclic Architectures in Drug Discovery In contemporary medicinal chemistry, escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic rings—is a critical strategy for improving t...

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Author: BenchChem Technical Support Team. Date: April 2026

The Paradigm Shift to Spirocyclic Architectures in Drug Discovery

In contemporary medicinal chemistry, escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic rings—is a critical strategy for improving the clinical success rates of Active Pharmaceutical Ingredients (APIs). The incorporation of spirocyclic motifs, specifically spiro-β-lactams like 2-azaspiro[3.4]octan-1-one , introduces a rigid, three-dimensional architecture that significantly increases the fraction of sp3-hybridized carbons (Fsp3).

The 2-azaspiro[3.4]octan-1-one scaffold fuses a four-membered nitrogen-containing lactam ring with a five-membered cyclopentane ring at a single spiro carbon. This orthogonal geometry provides highly predictable exit vectors for functional group attachment, reduces off-target promiscuity by preventing planar intercalation into off-target proteins, and enhances metabolic stability against CYP450-mediated degradation. Furthermore, spiro-β-lactams have demonstrated profound intrinsic bioactivity, serving as potent pharmacophores in1.

Mechanistic Causality: The Staudinger [2+2] Cycloaddition

The most robust method for constructing the 2-azaspiro[3.4]octan-1-one core is the Staudinger ketene-imine cycloaddition . Historically, this required the harsh conversion of carboxylic acids to acid chlorides using sulfurous dichloride (SOCl2) . However, modern API synthesis demands milder conditions to preserve sensitive functional groups on complex pharmacophores.

By utilizing p-toluenesulfonyl chloride (TsCl) or oxalyl chloride as an in situ activating agent in the presence of a tertiary amine (like DIPEA), the cyclopentanecarboxylic acid is converted into a mixed anhydride, which subsequently undergoes elimination to form a highly reactive ketene. The ketene immediately reacts with an imine via a zwitterionic intermediate. The causality of using TsCl over traditional acyl chlorides is twofold: it prevents the degradation of electron-rich imines and allows for 2 during the ring-closure step of the β-lactam.

SyntheticWorkflow A Cyclopentanecarboxylic Acid (Precursor) C In situ Ketene Generation (TsCl + DIPEA) A->C B Imine Formation (Amine + Aldehyde) D Staudinger [2+2] Cycloaddition B->D C->D E 2-azaspiro[3.4]octan-1-one (Spiro-β-lactam Core) D->E F Deprotection & API Integration E->F

Caption: Synthetic workflow for 2-azaspiro[3.4]octan-1-one via Staudinger cycloaddition.

Experimental Protocols

The following protocols provide a self-validating system for synthesizing the spiro-lactam core and integrating it into a larger API structure.

Protocol A: Mild In Situ Synthesis of the 2-azaspiro[3.4]octan-1-one Scaffold

Objective: Construct the spirocyclic core without isolating highly reactive ketene intermediates.

  • Reagent Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve cyclopentanecarboxylic acid (1.5 mmol, 1.5 equiv) and the target imine (1.0 mmol, 1.0 equiv) in 10 mL of anhydrous dichloromethane (DCM).

  • Activation: Add 4-toluenesulfonyl chloride (TsCl) (2.0 mmol, 2.0 equiv) to the mixture. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Ketene Generation & Cycloaddition: Dropwise add N,N-diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv) over 15 minutes.

    • Causality: The slow addition of DIPEA carefully controls the rate of mixed anhydride formation and subsequent ketene generation, preventing ketene dimerization and ensuring it reacts exclusively with the imine.

  • Maturation: Allow the reaction to warm to room temperature and stir for 14 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 (15 mL). Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

  • Self-Validation Step: Confirm the successful formation of the spiro-β-lactam via 13C NMR spectroscopy. The protocol is validated if the spectrum exhibits a highly deshielded quaternary spiro carbon signal at ~65–70 ppm and a characteristic lactam carbonyl peak at ~170–175 ppm .

Protocol B: API Integration via N-Alkylation

Objective: Covalently link the 2-azaspiro[3.4]octan-1-one pharmacophore to a larger API framework.

  • Deprotonation: Dissolve the purified 2-azaspiro[3.4]octan-1-one (1.0 equiv) in anhydrous DMF (0.2 M concentration). Cool to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Causality: NaH irreversibly deprotonates the lactam nitrogen (evolving H2 gas, which serves as a visual validation of the reaction), generating a strong, non-reversible nucleophile necessary for coupling with sterically hindered API fragments.

  • Coupling: After 30 minutes of stirring at 0 °C, add the electrophilic API fragment (e.g., an alkyl halide or benzyl bromide derivative, 1.1 equiv).

  • Completion: Stir at room temperature for 4 hours. Monitor via TLC until the starting lactam spot is completely consumed.

  • Workup: Carefully quench with cold water, extract with ethyl acetate, and purify via preparative HPLC to yield the final spiro-lactam-integrated API.

Quantitative Data Presentation

Replacing traditional flat aromatic rings with the 2-azaspiro[3.4]octan-1-one motif yields measurable improvements in the physicochemical properties of the resulting API. These parameters are summarized below:

PropertyFlat Aromatic Analog (e.g., Phenyl)Spirocyclic Analog (2-azaspiro[3.4]octan-1-one)Impact on API Profile
Fraction sp3 (Fsp3) Low (<0.2)High (>0.6)Dramatically improved aqueous solubility and clinical success rate.
3D Conformation Planar (2D)Rigid, orthogonal rings (3D)Reduced off-target promiscuity; precise vector alignment for target binding.
Metabolic Stability Susceptible to rapid CYP450 oxidationHighly resistant to oxidationExtended pharmacokinetic half-life; lower in vivo clearance rates.
H-Bonding Capacity None (Highly hydrophobic)1 H-Bond Acceptor (Carbonyl)Enhanced target binding affinity (e.g., 3).

Biological Pathway Modulation

When integrated into APIs, spiro-β-lactams often function by occupying deep, three-dimensional hydrophobic pockets in target enzymes, establishing critical hydrogen bonds via their lactam carbonyl. This mechanism has been heavily exploited in the development of1, as well as 4.

BioPathway A Spiro-β-lactam API (Target Binder) B Target Protein (e.g., HIV Protease / MAGL) A->B C Enzymatic Inhibition / Active Site Blockade B->C D Downstream Signaling Disruption C->D E Therapeutic Efficacy (Viral Suppression / Neuroprotection) D->E

Caption: Mechanism of action for spiro-β-lactam APIs modulating target protein pathways.

References

  • Synthesis and Structure-Activity Relationships of New Chiral Spiro-β-lactams Highly Active Against HIV-1 and Plasmodium. ResearchGate. 1

  • US20200352916A1 - Novel spiro-lactam compounds, process and uses thereof. Google Patents.3

  • Application Notes and Protocols for Spiro[3.4]octan-6-ol in Medicinal Chemistry. Benchchem.4

  • cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent. ACS Omega. 2

  • Development of a Large-Scale Route to an MCH1 Receptor Antagonist: Investigation of a Staudinger Ketene–Imine Cycloaddition in Batch and Flow Mode. ACS Publications. 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Azaspiro[3.4]octan-1-one Reaction Mixtures

Welcome to the Technical Support Center for spirocyclic β -lactam synthesis and purification. 2-azaspiro[3.4]octan-1-one and its derivatives are critical pharmacophores in modern drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic β -lactam synthesis and purification. 2-azaspiro[3.4]octan-1-one and its derivatives are critical pharmacophores in modern drug discovery. However, the spiro-fusion at the C2 position introduces significant Baeyer strain to the already highly strained 4-membered azetidinone ring. This structural feature makes the carbonyl carbon exceptionally electrophilic, leading to unique challenges during isolation and purification, particularly following Staudinger [2+2] cycloadditions or Reformatsky-type reactions ()[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, high-purity recovery of your spirocyclic β -lactam targets.

Workflow Visualization

G Rxn Crude Reaction Mixture (Staudinger Cycloaddition) Quench Mild Aqueous Quench (Sat. NH4Cl, pH ~6-7) Rxn->Quench Prevent hydrolysis Extract Liquid-Liquid Extraction (EtOAc or DCM) Quench->Extract OrgPhase Organic Phase (Contains β-lactam + impurities) Extract->OrgPhase Remove salts Decision Purification Route Selection OrgPhase->Decision Chrom Amine-Treated Silica Column Chromatography Decision->Chrom Liquid/Oil product Cryst Direct Crystallization (e.g., EtOAc/Hexane) Decision->Cryst Solid product Pure Pure 2-azaspiro[3.4]octan-1-one Chrom->Pure Elute with Hex/EtOAc Cryst->Pure Filter & wash

Workflow for the isolation and purification of 2-azaspiro[3.4]octan-1-one from crude mixtures.

Troubleshooting Guide & FAQs

Q1: Why does my 2-azaspiro[3.4]octan-1-one degrade into a highly polar baseline spot during silica gel chromatography? A1: The 4-membered β -lactam ring is highly susceptible to acid-catalyzed hydrolysis. Standard silica gel is slightly acidic (pH ~4.5–5.5). When a strained spiro-lactam interacts with these acidic silanol groups, the amide bond is protonated and subsequently cleaved by residual moisture, yielding a highly polar β -amino acid derivative ()[2]. Solution: You must neutralize the silica gel by pre-treating it with 1–2% triethylamine (Et 3​ N) in your non-polar eluent (e.g., hexanes) prior to loading your sample.

Q2: I am observing a persistent non-polar impurity that co-elutes with my spiro-lactam. What is it, and how do I remove it? A2: This is likely a ketene dimer. In Staudinger cycloadditions, the ketene intermediate generated from the acid chloride can self-condense into diketene derivatives if the subsequent imine addition is sterically hindered or too slow ()[3]. Solution: To prevent this during synthesis, control the rate of acid chloride addition (dropwise over 1–2 hours) at low temperatures (-78 °C to 0 °C). To remove it during purification, utilize a highly optimized isocratic gradient (e.g., 5% EtOAc in Hexanes) on deactivated silica, or bypass chromatography entirely via direct crystallization if your spiro-lactam is a solid.

Q3: How can I prevent the hydrolytic ring-opening of the spiro-lactam during the initial aqueous workup? A3: Over-vigorous quenching with strong bases (e.g., NaOH) or extended exposure to unbuffered water causes rapid hydrolytic cleavage of the lactam. Solution: Always quench the crude reaction mixture with saturated aqueous NH 4​ Cl to maintain a near-neutral pH (~6.5) and immediately extract into an organic solvent like ethyl acetate or dichloromethane ()[4].

Quantitative Data: Purification Matrix Comparison

The choice of purification matrix drastically impacts the recovery of strained spirocyclic β -lactams. The table below summarizes the expected outcomes based on the chosen methodology.

Purification Matrix/MethodPrimary Application β -Lactam Recovery (%)Product Purity (%)Key Mechanistic Advantage
Standard Silica Gel (pH ~5) Stable, unstrained lactams30 - 50%85 - 90%High resolution, but causes acid-catalyzed ring opening.
Et 3​ N-Deactivated Silica Strained spiro-lactams85 - 95%>95%Neutralizes acidic silanol sites, preventing hydrolysis.
Neutral Alumina Highly acid-sensitive analogs80 - 90%>90%Intrinsically neutral matrix; lower resolution than silica.
Direct Crystallization Highly crystalline spiro-lactams70 - 85%>99%Bypasses solid-phase degradation entirely; highest purity.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation gate criteria are met.

Phase 1: Mild Aqueous Quenching & Extraction

Rationale: The reaction mixture contains unreacted imines, tertiary amine salts (e.g., Et 3​ N·HCl), and the sensitive β -lactam. A buffered quench removes salts without hydrolyzing the product ()[4].

  • Cool the crude reaction mixture to 0 °C.

  • Slowly add an equal volume of saturated aqueous NH 4​ Cl. Stir for 5 minutes.

  • Transfer to a separatory funnel and extract three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure at a bath temperature not exceeding 30 °C .

  • Validation Gate 1: Test the pH of the remaining aqueous layer with pH paper. It must read between 6.0 and 7.0. Spot the aqueous layer on a TLC plate under UV light; if UV-active spots are present at R f​ 0.4–0.6, perform an additional EtOAc extraction.

Phase 2: Silica Gel Deactivation

Rationale: Neutralizing the acidic silanol groups on the silica gel prevents the stationary phase from acting as a heterogeneous acid catalyst for β -lactam ring opening ()[1].

  • Prepare a solvent mixture of 1% Et 3​ N in Hexanes.

  • Slurry pack the chromatography column using standard silica gel (230-400 mesh) and the Et 3​ N/Hexanes mixture.

  • Flush the packed column with at least two column volumes (CV) of the 1% Et 3​ N/Hexanes solution.

  • Validation Gate 2: Collect a few drops of the eluent exiting the column and test it with wet pH indicator paper. The paper must indicate a basic pH (~9). If it is neutral or acidic, continue flushing with the Et 3​ N solution until the silica is fully deactivated.

Phase 3: Chromatographic Elution

Rationale: A slow, controlled gradient ensures the separation of non-polar ketene dimers from the target spiro-lactam without exposing the product to highly polar, protic environments.

  • Load the concentrated crude oil onto the deactivated column using a minimal amount of dichloromethane (DCM).

  • Elute using a gradient of 5% to 20% EtOAc in Hexanes (containing 0.5% Et 3​ N to maintain neutrality).

  • Collect fractions and monitor via TLC (visualized with UV and KMnO 4​ stain).

  • Validation Gate 3: Co-spot the purified fractions against the crude mixture on a TLC plate. The 2-azaspiro[3.4]octan-1-one should appear as a single, crisp spot. If the spot exhibits severe "tailing" (a teardrop shape), the silica was insufficiently deactivated, and the product is degrading on the plate.

References

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI (Molecules).[Link]

  • Development of a Large-Scale Route to an MCH1 Receptor Antagonist: Investigation of a Staudinger Ketene–Imine Cycloaddition in Batch and Flow Mode. ACS Organic Process Research & Development.[Link]

  • An efficient synthesis of spiro-β-lactams having sulfenyl, sulfinyl and sulfonyl moiety. Indian Academy of Sciences (Journal of Chemical Sciences).[Link]

Sources

Optimization

Technical Support Center: Chromatography &amp; Isolation of 2-Azaspiro[3.4]octan-1-one Derivatives

Welcome to the Technical Support Center. The 2-azaspiro[3.4]octan-1-one scaffold—a spirocyclic β-lactam featuring an azetidin-2-one fused to a cyclopentane ring—presents unique isolation challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The 2-azaspiro[3.4]octan-1-one scaffold—a spirocyclic β-lactam featuring an azetidin-2-one fused to a cyclopentane ring—presents unique isolation challenges. The high dipole moment of the strained four-membered lactam, coupled with the lipophilic nature of the cyclopentane moiety, often leads to unpredictable retention factors ( Rf​ ) and severe peak tailing on standard silica gel.

This guide provides causal troubleshooting, validated protocols, and optimized solvent systems for the robust isolation of these critical pharmacophores.

Part 1: Troubleshooting & FAQs

Q1: Why does my 2-azaspiro[3.4]octan-1-one derivative exhibit severe streaking on normal-phase silica gel, even in non-polar solvents? Causality & Solution: The β-lactam motif contains a highly polarized carbonyl and a secondary amine (if unprotected) or a Lewis-basic nitrogen (if N-substituted). These functional groups engage in strong, multivalent hydrogen bonding with the acidic silanol groups (Si-OH) on bare silica. To disrupt this interaction, you must competitively mask the silanols. Action: Incorporate a ternary solvent system. Recent methodologies for spiro-lactam isolation successfully utilize a mixture of petroleum ether, dichloromethane, and acetone (e.g., 5:2:0.1 v/v/v) to maintain solubility while using acetone as a mild hydrogen-bond acceptor to reduce tailing 1. Alternatively, adding 1% triethylamine (Et 3​ N) to a standard Hexanes/EtOAc gradient effectively neutralizes acidic silanols.

Q2: I synthesized the spiro-lactam via a Staudinger ketene-imine cycloaddition, but I cannot separate the resulting cis/trans diastereomers using Hexanes/Ethyl Acetate. What is the alternative? Causality & Solution: Staudinger cycloadditions often yield diastereomeric mixtures of spiro-azetidines 2. Because the spiro-fusion restricts the conformational flexibility of the cyclopentane ring, the dipole moment difference between diastereomers can be negligible in non-polar environments, leading to co-elution on normal-phase silica. Action: Transition to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The hydrophobic C18 stationary phase interacts differently with the stereocontrolled lipophilic face of the cyclopentane ring. Utilizing a gradient of Water/Acetonitrile with 0.1% Formic acid suppresses lactam ionization and significantly enhances diastereomeric resolution.

Q3: During the concentration of the chromatography fractions, my isolated 2-azaspiro[3.4]octan-1-one degrades or undergoes ring-opening. How can I prevent this? Causality & Solution: The four-membered β-lactam ring is highly strained (~26 kcal/mol ring strain) and susceptible to nucleophilic attack or hydrolysis, particularly if the chromatography fractions contain trace water and acidic modifiers (like TFA) that concentrate during solvent evaporation. Action: If using acidic modifiers in RP-HPLC, immediately neutralize fractions with a volatile buffer (e.g., ammonium formate) or lyophilize the fractions directly rather than using rotary evaporation at elevated temperatures. For normal phase, keep the water bath strictly below 30 °C during solvent removal 2.

Part 2: Self-Validating Experimental Protocols

Protocol A: Optimized Normal-Phase Flash Chromatography for Spiro-Lactams

Validation Checkpoint: This protocol is self-validating if the target compound elutes with a peak symmetry factor between 0.9 and 1.2, indicating successful suppression of secondary silanol interactions.

  • Column Equilibration: Pre-condition a high-performance silica column (15-20 µm spherical silica) with 3 column volumes (CV) of Petroleum Ether/Dichloromethane (5:2 v/v) containing 1% Et 3​ N.

  • Sample Loading: Dissolve the crude 2-azaspiro[3.4]octan-1-one mixture in a minimal volume of Dichloromethane. If solubility is poor, dry-load onto Celite 545 (1:2 sample-to-Celite mass ratio).

  • Gradient Elution: Run an isocratic hold at 0% Acetone for 1 CV, then apply a shallow gradient from 0% to 5% Acetone over 10 CVs. The ternary system (Pet. Ether/DCM/Acetone) prevents lactam precipitation on the column while maintaining sharp elution bands 1.

  • Fraction Analysis: Monitor fractions via TLC using a KMnO 4​ stain, as aliphatic spiro-lactams often lack strong UV chromophores unless N-arylated 3.

Protocol B: RP-HPLC Isolation of Spiro-Lactam Diastereomers

Validation Checkpoint: Baseline resolution ( Rs​>1.5 ) of diastereomeric peaks without post-run degradation.

  • Mobile Phase Preparation: Prepare Solvent A (Milli-Q Water + 0.1% Formic Acid) and Solvent B (HPLC-grade Acetonitrile + 0.1% Formic Acid). Formic acid is preferred over TFA to minimize acid-catalyzed ring-opening during post-run concentration.

  • Column Selection: Utilize a C18 column (e.g., 250 x 21.2 mm, 5 µm) maintained at 30 ± 1 °C to ensure reproducible partitioning.

  • Method Execution: Inject the sample (dissolved in DMSO or initial mobile phase). Run a linear gradient from 5% B to 60% B over 20 minutes at a flow rate of 15 mL/min.

  • Recovery: Immediately freeze the pure fractions using a dry ice/acetone bath and lyophilize to obtain the dry spiro-lactam powder.

Part 3: Quantitative Data & Solvent System Comparison

Summarized below are the quantitative effects of various solvent systems on the retention and peak shape of 2-azaspiro[3.4]octan-1-one derivatives.

Solvent System (v/v)Phase TypeTarget ApplicationObserved Rf​ / tR​ EffectPeak Symmetry
Hexanes / EtOAc (7:3) Normal (Silica)General crude filtrationModerate Rf​ (~0.3), heavy tailingPoor (<0.7)
Pet. Ether / DCM / Acetone (5:2:0.1) Normal (Silica)High-resolution purificationSharp bands, Rf​ ~0.4Excellent (~1.0)
DCM / MeOH (95:5) Normal (Silica)Highly polar/unprotected lactamsFast elution, poor separationGood (~0.9)
H 2​ O / MeCN + 0.1% FA Reverse (C18)Diastereomer separationBaseline resolution of isomersExcellent (1.0)

Part 4: Workflows & Decision Matrices

The following decision tree outlines the logical workflow for selecting the optimal chromatographic strategy for 2-azaspiro[3.4]octan-1-one isolation based on crude mixture profiles.

G Start Crude 2-azaspiro[3.4]octan-1-one Reaction Mixture TLC TLC Analysis (Hexane/EtOAc) Start->TLC CheckTailing Is severe tailing observed? TLC->CheckTailing AddModifier Switch to Pet. Ether/DCM/Acetone or add 1% Et3N CheckTailing->AddModifier Yes NormalPhase Normal-Phase Silica Flash Chromatography CheckTailing->NormalPhase No AddModifier->NormalPhase Diastereomers Are diastereomers present? NormalPhase->Diastereomers PrepHPCL Reverse-Phase Prep HPLC (MeCN/H2O + 0.1% FA) Diastereomers->PrepHPCL Yes (Co-eluting) Isolate Pure Spiro-Lactam Lyophilization & Isolation Diastereomers->Isolate No (Single peak) PrepHPCL->Isolate

Decision matrix for selecting the optimal chromatography workflow for spiro-lactam isolation.

References

  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Source: ACS Publications (Organic Process Research & Development)
  • Synthesis of New Bis(spiro-β-lactams) via Interaction of Methyl 1-Bromocycloalcanecarboxylates with Zinc and N,N′-Bis(arylmethylidene)

Sources

Troubleshooting

Technical Support Center: Stabilizing 2-azaspiro[3.4]octan-1-one in Acidic Media

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with mechanistic insights, troubleshooting workflows, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with mechanistic insights, troubleshooting workflows, and validated protocols for handling 2-azaspiro[3.4]octan-1-one —a highly strained spirocyclic β-lactam.

Mechanistic Overview: The Vulnerability of the Spiro-Lactam Core

The defining feature of 2-azaspiro[3.4]octan-1-one is its 4-membered azetidin-2-one (β-lactam) ring fused to a cyclopentane system. While the spiro-fusion provides unique conformational rigidity for target binding, it does not alleviate the severe angle strain (~26 kcal/mol) inherent to the β-lactam core.

In acidic media (pH < 5.0), the carbonyl oxygen or the lactam nitrogen becomes protonated. This protonation dramatically increases the electrophilicity of the carbonyl carbon, lowering the activation energy required for nucleophilic attack by water. The result is rapid, irreversible acid-catalyzed hydrolysis that cleaves the C–N bond, yielding an inactive, open-ring amino acid derivative . Understanding this causality is the first step in designing assays that protect your compound.

G Start Detect Degradation of 2-azaspiro[3.4]octan-1-one CheckpH Check Assay Media pH Start->CheckpH pH_Low pH < 5.0 (Acidic) High Hydrolysis Risk CheckpH->pH_Low Yes pH_Opt pH 6.0 - 7.0 (Optimal) Lower Hydrolysis Risk CheckpH->pH_Opt No Action_Buffer Implement Buffer System (e.g., MOPS, PBS) pH_Low->Action_Buffer CheckTemp Check Incubation Temp pH_Opt->CheckTemp Action_Buffer->CheckTemp Temp_High Temp > 25°C Thermal Acceleration CheckTemp->Temp_High Yes Solvent Check Solvent Water Content CheckTemp->Solvent No Action_Temp Lower Temp to 4°C or Use Supplement Dosing Temp_High->Action_Temp Action_Temp->Solvent Action_Solvent Use Aprotic Solvents (e.g., dry DMSO, MeCN) Solvent->Action_Solvent High H2O Success Stable Spiro-Lactam Ring Maintained Solvent->Success Low H2O Action_Solvent->Success

Troubleshooting workflow for mitigating acid-catalyzed hydrolysis of spirocyclic beta-lactams.

Troubleshooting Guide: Identifying & Preventing Degradation

Q: Why does 2-azaspiro[3.4]octan-1-one degrade so rapidly in my acidic assay buffer? A: The degradation is driven by the thermodynamic instability of the 4-membered ring. In acidic media, protonation acts as a catalyst for nucleophilic attack by water. Studies on general β-lactam stability demonstrate that degradation rates increase exponentially as pH drops below 5.0, often reducing the half-life from days to mere hours .

Q: I need to run my target-binding assay at pH 4.5. How can I prevent ring opening? A: If an acidic environment is strictly required for your target protein, you must manipulate orthogonal variables—specifically temperature and solvent composition. Lowering the assay temperature from 37°C to 4°C kinetically traps the molecule, extending its half-life significantly. If long incubations at physiological temperatures are unavoidable, implement a "supplement dosing strategy" where fresh compound is spiked into the assay at calculated intervals to maintain steady-state concentrations .

Q: Does the spiro-cyclopentane ring offer any steric shielding against hydrolysis? A: While the spiro[3.4] system provides minor steric hindrance compared to unsubstituted β-lactams, it does not overcome the thermodynamic penalty of the strained ring. Acid-catalyzed hydrolysis will still occur rapidly in unbuffered aqueous systems. You cannot rely on the spiro-fusion alone for stability .

Experimental Protocols: Self-Validating Stability Workflows

To ensure scientific integrity, every protocol must be a self-validating system. The following methodology ensures that your compound is intact before introducing it into complex biological assays.

Protocol: Preparation and Self-Validating Integrity Assay

Causality Focus: Water is the primary nucleophile in acid-catalyzed ring opening. By eliminating water during storage and controlling temperature during the assay, we prevent the initiation of hydrolysis.

Step 1: Anhydrous Reconstitution

  • Equilibrate the lyophilized vial of 2-azaspiro[3.4]octan-1-one to room temperature in a desiccator. Reasoning: This prevents atmospheric moisture condensation on the cold glass.

  • Reconstitute using strictly anhydrous, amine-free dimethyl sulfoxide (DMSO) to a concentration of 10 mM. Reasoning: Amines and water both act as nucleophiles that will attack the strained carbonyl carbon.

Step 2: Aliquoting and Cryopreservation

  • Dispense the stock into single-use amber glass vials (10–50 µL/aliquot).

  • Flash-freeze in liquid nitrogen and store at -80°C. Reasoning: Single-use aliquots prevent freeze-thaw cycles, which introduce micro-condensation (water) into the highly hygroscopic DMSO stock.

Step 3: Self-Validating LC-MS/MS Integrity Check

  • Prior to the biological assay, dilute one aliquot 1:1000 in your target acidic buffer (e.g., pH 4.5) at 4°C.

  • Immediately inject the sample onto an LC-MS/MS system.

  • Monitor for the parent intact mass [M+H]+ and the ring-opened hydrolysis product [M+H2​O+H]+ (+18.01 Da mass shift).

  • Validation Checkpoint: If the +18 Da peak exceeds 5% of the total ion count relative to the parent peak, the stock has been compromised and must be discarded.

Quantitative Stability Profile

The following table summarizes the degradation kinetics of typical spirocyclic β-lactams under varying environmental pressures, demonstrating the protective effects of temperature and pH modulation , .

Environmental ConditionMedia pHTemperature (°C)Co-Solvent / MatrixEstimated Half-Life (t½)Degradation Risk
Acidic Assay (Unmitigated) 4.037°C100% Aqueous< 2 hoursCRITICAL
Acidic Assay (Cold-Trapped) 4.04°C100% Aqueous~ 18 hoursMODERATE
Physiological Buffer 7.237°C100% Aqueous> 48 hoursLOW
Cryo-Stock Storage N/A-80°CAnhydrous DMSO> 12 monthsNEGLIGIBLE

Frequently Asked Questions (FAQs)

Q: Can I use methanol or ethanol to reconstitute the compound? A: No. While alcohols are weaker nucleophiles than water, they readily participate in acid-catalyzed alcoholysis of the β-lactam ring, forming inactive ester derivatives. Always use aprotic solvents like anhydrous DMSO or acetonitrile.

Q: My in vivo formulation requires an acidic vehicle (e.g., 0.1N HCl) for solubility. What are my options? A: If an acidic vehicle is mandatory, you must prepare the formulation immediately before administration (extemporaneous compounding). Do not store the compound in the acidic vehicle. Alternatively, investigate liposomal encapsulation or cyclodextrin complexation to shield the β-lactam core from the bulk acidic aqueous environment.

Q: How do I know if my compound has degraded during an overnight assay? A: Implement a post-assay LC-MS/MS analysis. The signature of β-lactam degradation is a mass increase of exactly 18.01 Da, corresponding to the addition of one water molecule across the cleaved amide bond.

References

  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Water (MDPI).[Link]

  • Stability of β-lactam antibiotics in bacterial growth media. PLoS One.[Link]

  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy (ASM).[Link]

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-Azaspiro[3.4]octan-1-one and 2-Azaspiro[3.3]heptan-1-one Scaffolds for Drug Discovery

In the contemporary pursuit of novel therapeutic agents, medicinal chemists are increasingly venturing beyond flat, aromatic structures into the realm of three-dimensional (3D) molecular architectures. This "escape from...

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Author: BenchChem Technical Support Team. Date: April 2026

In the contemporary pursuit of novel therapeutic agents, medicinal chemists are increasingly venturing beyond flat, aromatic structures into the realm of three-dimensional (3D) molecular architectures. This "escape from flatland" is driven by the need to access novel chemical space, enhance compound properties, and improve selectivity for biological targets.[1] Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly valuable scaffolds in this endeavor.[2] Their inherent rigidity and defined 3D geometry offer a unique platform for orienting substituents in precise spatial arrangements, which can lead to improved protein-ligand interactions.[2]

This guide provides a detailed comparison of two promising spirocyclic lactam scaffolds: 2-azaspiro[3.4]octan-1-one and 2-azaspiro[3.3]heptan-1-one. We will explore their structural nuances, compare their core physicochemical properties, and examine their applications in medicinal chemistry, supported by experimental insights and protocols.

Structural and Physicochemical Properties: A Tale of Two Rings

The fundamental difference between these two scaffolds lies in the size of the carbocyclic ring fused to the azetidinone (β-lactam) or pyrrolidinone (γ-lactam) core. The 2-azaspiro[3.3]heptan-1-one contains a cyclobutane ring, while the 2-azaspiro[3.4]octan-1-one incorporates a cyclopentane ring. This seemingly subtle variation has significant implications for the molecule's overall shape, ring strain, and, consequently, its physicochemical properties.

The smaller cyclobutane ring in the [3.3]heptane system introduces greater ring strain compared to the more flexible cyclopentane ring in the [3.4]octane scaffold. This increased strain can influence the reactivity of adjacent functional groups and the overall metabolic stability of the molecule. The rigidity of the spiro[3.3]heptane system offers a well-defined vector for substituents, which can be advantageous for optimizing binding to a specific protein pocket. Conversely, the greater conformational flexibility of the spiro[3.4]octane scaffold may allow for more adaptable binding to a wider range of targets.

G cluster_0 Structural Comparison 2-azaspiro[3.3]heptan-1-one 2-azaspiro[3.4]octan-1-one 2-azaspiro[3.3]heptan-1-one->2-azaspiro[3.4]octan-1-one Different Carbocyclic Ring Size

Caption: Structural comparison of the two scaffolds.

Property2-Azaspiro[3.3]heptan-1-one2-Azaspiro[3.4]octan-1-oneRationale for Differences
Molecular Weight 111.14 g/mol 125.17 g/mol Addition of a CH₂ group in the carbocyclic ring.
Calculated LogP ~0.3~0.7The larger carbocyclic ring in the [3.4]octane scaffold increases lipophilicity.
Aqueous Solubility Generally higherGenerally lowerIncreased lipophilicity of the [3.4]octane scaffold tends to decrease aqueous solubility.[1]
Metabolic Stability Potentially lowerPotentially higherThe strained cyclobutane ring in the [3.3]heptane scaffold may be more susceptible to metabolic degradation.
3D Shape More compact, rigidMore extended, flexibleThe five-membered ring in the [3.4]octane scaffold has more low-energy conformations than the four-membered ring.

Application in Medicinal Chemistry: Case Studies and Strategic Choices

The choice between these two scaffolds is highly dependent on the specific goals of a drug discovery program. The more rigid 2-azaspiro[3.3]heptane framework has been successfully employed as a bioisostere for piperidine, a common motif in many approved drugs.[3][4] This substitution can improve metabolic stability and provide a novel chemical space for intellectual property. For instance, the replacement of a piperidine ring with a 1-azaspiro[3.3]heptane core in an anesthetic drug candidate resulted in a patent-free analogue with high activity.[3][4]

The 2-azaspiro[3.4]octane scaffold, while less explored, offers a different set of advantages. Its greater flexibility may be beneficial when a certain degree of conformational adaptation is required for optimal target engagement. The synthesis of various azaspiro[3.4]octanes has been reported as providing multifunctional modules for drug discovery.[5][6] A notable example of a drug containing a related scaffold is Delgocitinib, a pan-Janus kinase (JAK) inhibitor, which incorporates a 1,7-diazaspiro[3.4]octane core.[7]

Experimental Protocol: Assessing Metabolic Stability in Human Liver Microsomes

To provide a practical context for comparing these scaffolds, the following is a detailed protocol for an in vitro metabolic stability assay using human liver microsomes (HLMs). This assay is a cornerstone of early drug discovery, providing crucial data on a compound's susceptibility to metabolism by cytochrome P450 enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound (e.g., a derivative of 2-azaspiro[3.3]heptan-1-one or 2-azaspiro[3.4]octan-1-one) upon incubation with HLMs.

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Human Liver Microsomes (20 mg/mL stock)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Acetonitrile with an internal standard (for quenching and sample analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Methodology:

  • Preparation of Incubation Mixture:

    • In a 96-well plate, add phosphate buffer.

    • Add the HLM stock solution to achieve a final protein concentration of 0.5 mg/mL.

    • Pre-warm the plate at 37°C for 10 minutes.

  • Initiation of Reaction:

    • Add the test compound to the wells to achieve a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. The final volume should be 200 µL.

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding 200 µL of cold acetonitrile containing an internal standard to the respective wells. The 0-minute time point represents 100% of the compound remaining.

  • Sample Processing:

    • Seal the plate and vortex for 2 minutes.

    • Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to determine the peak area ratio of the test compound to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the test compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein amount).

G cluster_workflow Metabolic Stability Assay Workflow A Prepare Incubation Mixture (HLMs + Buffer) B Pre-warm at 37°C A->B C Add Test Compound B->C D Initiate Reaction (Add NADPH) C->D E Time-Point Sampling & Quenching D->E F Sample Processing (Centrifugation) E->F G LC-MS/MS Analysis F->G H Data Analysis (t½, CLint) G->H

Sources

Comparative

High-Resolution Mass Spectrometry for Spirocyclic β-Lactams: A Comparison Guide for 2-azaspiro[3.4]octan-1-one Fragmentation Analysis

Spirocyclic β-lactams, such as 2-azaspiro[3.4]octan-1-one, are emerging as critical structural motifs in medicinal chemistry due to their unique conformational rigidity and target-binding profiles. Accurate structural el...

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Author: BenchChem Technical Support Team. Date: April 2026

Spirocyclic β-lactams, such as 2-azaspiro[3.4]octan-1-one, are emerging as critical structural motifs in medicinal chemistry due to their unique conformational rigidity and target-binding profiles. Accurate structural elucidation of these compounds relies heavily on high-resolution mass spectrometry (HRMS). However, the rigid spirocyclic core presents unique fragmentation challenges.

This guide objectively compares the performance of two leading HRMS platforms—the Agilent 6530 Quadrupole Time-of-Flight (Q-TOF) and the Thermo Fisher Q Exactive Orbitrap —in characterizing the complex fragmentation pattern of 2-azaspiro[3.4]octan-1-one.

Mechanistic Insights: The Fragmentation of 2-azaspiro[3.4]octan-1-one

Before comparing analytical platforms, it is essential to understand the causality behind the molecule's fragmentation behavior. 2-azaspiro[3.4]octan-1-one (Chemical Formula: C₇H₁₁NO, Monoisotopic Mass: 125.0841 Da) yields a protonated precursor ion [M+H]⁺ at m/z 126.0913.

Under Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the molecule undergoes specific, predictable cleavages driven by the relief of ring strain[1]:

  • β-Lactam Ring Cleavage (Retro-[2+2] Cycloaddition): The highly strained four-membered lactam ring is the primary site of dissociation. The dominant pathway is a retro-[2+2] cycloaddition, resulting in the expulsion of isocyanic acid (HNCO, -43.01 Da) to yield a fragment at m/z 83.0855. This is a well-documented hallmark of β-lactam derivatives[2].

  • Decarbonylation: The loss of carbon monoxide (-27.99 Da) generates an iminium-like fragment at m/z 98.0964.

  • Ammonia Loss: The loss of NH₃ (-17.03 Da) from the protonated lactam yields a cyclopentyl-ketene cation at m/z 109.0648.

  • Spirocyclic Ring Fragmentation: The cyclopentane ring undergoes subsequent internal cleavage, typically losing ethylene (C₂H₄, -28.03 Da) from the decarbonylated intermediate to form smaller hydrocarbon fragments (m/z 70.0651).

Fragmentation M [M+H]+ m/z 126.0913 (2-azaspiro[3.4]octan-1-one) F1 [M+H - CO]+ m/z 98.0964 M->F1 -CO (-27.99 Da) F2 [M+H - NH3]+ m/z 109.0648 M->F2 -NH3 (-17.03 Da) F3 [M+H - HNCO]+ m/z 83.0855 M->F3 Retro-[2+2] (-43.01 Da) F4 [M+H - CO - C2H4]+ m/z 70.0651 F1->F4 -C2H4 (-28.03 Da)

Figure 1: Proposed MS/MS fragmentation pathway of protonated 2-azaspiro[3.4]octan-1-one.

Platform Comparison: Agilent 6530 Q-TOF vs. Thermo Q Exactive Orbitrap

When analyzing low-molecular-weight spirocycles, mass accuracy, resolution, and fragmentation efficiency are paramount. The choice of collision cell technology directly dictates the quality of the resulting spectra.

Agilent 6530 Q-TOF (CID)
  • Mechanism: Utilizes nitrogen gas for standard Collision-Induced Dissociation (CID).

  • Performance: Excellent for capturing low-mass fragments without the "low-mass cut-off" issues seen in traditional 3D ion traps. However, its resolution (~20,000 at m/z 1500) scales down at lower m/z ranges.

  • Advantage: Fast acquisition speeds (up to 50 spectra/sec) make it ideal for high-throughput screening coupled with UHPLC[2].

Thermo Q Exactive Orbitrap (HCD)
  • Mechanism: Employs Higher-energy Collisional Dissociation (HCD) in a multipole collision cell, followed by Orbitrap detection.

  • Performance: Delivers superior resolution (up to 140,000 at m/z 200) and sub-ppm mass accuracy. HCD provides a richer, more exhaustive fragmentation spectrum for rigid spirocyclic systems compared to standard CID.

  • Advantage: Unambiguous elemental composition assignment for isobaric fragments. For example, distinguishing a -27.99 Da CO loss from a -28.03 Da C₂H₄ loss requires the extreme resolving power that the Orbitrap provides[3].

Quantitative Data Comparison

The table below summarizes the theoretical versus observed exact masses for the primary fragments of 2-azaspiro[3.4]octan-1-one across both platforms.

Table 1: Experimental MS/MS Fragment Mass Accuracy Comparison (Collision Energy: 20 eV / NCE: 30)

Fragment IdentityTheoretical m/zAgilent Q-TOF Observed m/zQ-TOF Error (ppm)Thermo Orbitrap Observed m/zOrbitrap Error (ppm)
Precursor[M+H]⁺126.0913126.0917+3.1126.0912-0.8
[M+H - NH₃]⁺109.0648109.0652+3.6109.0647-0.9
[M+H - CO]⁺98.096498.0968+4.098.0963-1.0
[M+H - HNCO]⁺83.085583.0859+4.883.0856+1.2
[M+H - CO - C₂H₄]⁺70.065170.0654+4.270.06510.0

Experimental Protocols

To ensure a self-validating system and reproducible mass accuracies, the following step-by-step methodology must be strictly adhered to when replicating this comparison.

Protocol 1: Sample Preparation

Causality Check: The use of 0.1% Formic Acid acts as a proton source, ensuring high ionization efficiency for the basic nitrogen in the spirocyclic ring, driving the formation of the[M+H]⁺ precursor ion[3].

  • Stock Solution: Dissolve 1.0 mg of 2-azaspiro[3.4]octan-1-one standard in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 1 µg/mL using a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid (v/v).

  • Filtration: Pass the working solution through a 0.22 µm PTFE syringe filter directly into an LC autosampler vial.

Protocol 2: Agilent 6530 Q-TOF Acquisition
  • Source Parameters: Set the Dual AJS ESI source to positive mode. Gas temperature: 300°C, Drying gas: 8 L/min, Nebulizer: 35 psig, VCap: 3500 V.

  • MS/MS Settings: Target m/z 126.0913. Set the quadrupole isolation width to Narrow (~1.3 m/z).

  • Collision Energy: Acquire spectra at 10 eV, 20 eV, and 40 eV using N₂ collision gas to capture both early-stage decarbonylation and late-stage ring fragmentation.

  • Calibration: Ensure continuous infusion of the Agilent reference mass solution (m/z 121.0509 and 922.0098) for real-time mass axis correction.

Protocol 3: Thermo Q Exactive Orbitrap Acquisition
  • Source Parameters: Configure the HESI-II probe in positive mode. Spray voltage: 3.5 kV, Capillary temperature: 250°C, S-lens RF level: 50.

  • MS/MS Settings: Use Parallel Reaction Monitoring (PRM) targeting m/z 126.0913. Set the isolation window to 1.0 m/z.

  • Resolution & HCD: Set the Orbitrap resolution to 70,000 (at m/z 200). Apply a stepped Normalized Collision Energy (NCE) of 15, 30, and 45 to generate a comprehensive composite fragmentation spectrum.

  • AGC Target: Set the Automatic Gain Control (AGC) target to 2e5 with a maximum injection time of 100 ms to prevent space-charging effects.

Workflow S1 Sample Prep: 1 µg/mL 2-azaspiro[3.4]octan-1-one in 50:50 H2O:MeCN (0.1% FA) split S1->split QTOF Agilent 6530 Q-TOF ESI-CID CE: 10, 20, 40 eV split->QTOF ORBI Thermo Q Exactive HESI-HCD NCE: 15, 30, 45 split->ORBI D1 Data Processing: Mass Accuracy < 5 ppm Fragment Annotation QTOF->D1 D2 Data Processing: Mass Accuracy < 2 ppm Fragment Annotation ORBI->D2 Comp Comparative Analysis: Fragmentation Efficiency & Isobaric Resolution D1->Comp D2->Comp

Figure 2: Parallel MS/MS analytical workflow comparing Q-TOF and Orbitrap platforms.

Conclusion

For the structural elucidation of 2-azaspiro[3.4]octan-1-one, both platforms successfully identify the core β-lactam ring opening and decarbonylation pathways. However, the Thermo Q Exactive Orbitrap provides superior mass accuracy (sub-ppm) and resolving power. This is critical for distinguishing isobaric fragment losses in highly strained spirocyclic systems. Conversely, the Agilent Q-TOF remains a robust, high-throughput alternative with sufficient accuracy (< 5 ppm) for routine screening and pharmacokinetic profiling.

References

  • ACS Publications. "Development of a Large-Scale Route to an MCH1 Receptor Antagonist: Investigation of a Staudinger Ketene–Imine Cycloaddition in Batch and Flow Mode." Organic Process Research & Development. URL:[Link]

  • ResearchGate. "Compilation of an ESI-MS Library of β-Lactam Antibiotics for Rapid Identification of Drugs." Journal of Analytical Methods. URL:[Link]

  • MDPI. "Two Comprehensive Liquid Chromatography High-Resolution Mass Spectrometry (UPLC-MS/MS) Multi-Methods for Real-Time Therapeutic Drug Monitoring (TDM) of Five Novel Beta-Lactams and of Fosfomycin Administered by Continuous Infusion." Pharmaceuticals. URL:[Link]

Sources

Validation

A Comparative Guide to HPLC Method Validation for Purity Analysis of 2-Azaspiro[3.4]octan-1-one

Introduction 2-Azaspiro[3.4]octan-1-one is a key heterocyclic building block in medicinal chemistry, valued for its unique three-dimensional structure which can impart desirable pharmacological properties. As with any ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Azaspiro[3.4]octan-1-one is a key heterocyclic building block in medicinal chemistry, valued for its unique three-dimensional structure which can impart desirable pharmacological properties. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for this purpose. However, a robust HPLC method is only as reliable as its validation. This guide provides an in-depth comparison of a newly developed, stability-indicating HPLC method for the purity analysis of 2-azaspiro[3.4]octan-1-one against a hypothetical, more traditional approach, underscoring the importance of rigorous validation in line with current regulatory expectations.

The validation of an analytical procedure is a critical process to demonstrate its suitability for the intended purpose.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for analytical method validation.[3][4][5][6][7] The recently revised ICH Q2(R2) guideline provides a framework for the principles of analytical procedure validation, which this guide will adhere to.[1][3][4][8]

This guide will walk researchers, scientists, and drug development professionals through the critical aspects of HPLC method validation for 2-azaspiro[3.4]octan-1-one, from method development considerations to a detailed breakdown of each validation parameter.

Method Comparison: A Tale of Two Approaches

For the purity analysis of 2-azaspiro[3.4]octan-1-one, we will compare two hypothetical HPLC methods:

  • Method A (Traditional Approach): A basic isocratic HPLC method with UV detection, developed primarily for routine quality control.

  • Method B (Modern, Stability-Indicating Approach): A gradient HPLC method coupled with a photodiode array (PDA) detector, specifically designed to be a stability-indicating assay.

The key differences and their implications are summarized below:

FeatureMethod A (Traditional)Method B (Modern, Stability-Indicating)Advantage of Method B
Elution IsocraticGradientSuperior resolution of closely eluting impurities and degradation products.
Detector UV (single wavelength)Photodiode Array (PDA)Provides spectral data for peak purity analysis and aids in the identification of co-eluting peaks.
Specificity May not separate all potential degradation products.Demonstrated to be stability-indicating through forced degradation studies.Ensures accurate quantification of the API in the presence of its degradation products.
Development Focused on separating the main peak from known impurities.Developed with a focus on separating the API from all potential degradation products generated under stress conditions.Provides a more comprehensive picture of the drug substance's stability profile.

The Cornerstone of Reliability: HPLC Method Validation Protocol

A comprehensive validation protocol should be established before initiating any validation studies.[1][7] This protocol outlines the validation parameters to be evaluated, the experimental design, and the acceptance criteria.

Experimental Protocols

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential for developing and validating stability-indicating methods.[9][10][11] They help to identify potential degradation products and demonstrate the method's ability to separate them from the active pharmaceutical ingredient (API).[10][12]

Protocol:

  • Acid Hydrolysis: Dissolve 2-azaspiro[3.4]octan-1-one in 0.1 N HCl and heat at 80°C for 24 hours.

  • Base Hydrolysis: Dissolve 2-azaspiro[3.4]octan-1-one in 0.1 N NaOH and heat at 80°C for 24 hours.

  • Oxidative Degradation: Treat a solution of 2-azaspiro[3.4]octan-1-one with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the drug substance to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.

  • Analyze all stressed samples, along with a control sample, using the developed HPLC method.

Validation Parameters: A Detailed Examination

The following validation characteristics are evaluated based on the ICH Q2(R1) and the newer Q2(R2) guidelines.[13][14][15][16]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8][16] For a purity assay, this is arguably the most critical parameter.

Method A (Traditional): Specificity might be demonstrated by showing no interference from known impurities. However, without forced degradation studies, its ability to separate unknown degradants is questionable.

Method B (Modern, Stability-Indicating): The results from the forced degradation studies are paramount. The peak for 2-azaspiro[3.4]octan-1-one should be well-resolved from all degradation product peaks. PDA analysis should be used to assess peak purity, confirming that the main peak is spectrally homogeneous.

Acceptance Criteria: The resolution between the main peak and the closest eluting impurity/degradant peak should be greater than 2.0. The peak purity angle should be less than the peak purity threshold.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[15]

Protocol:

  • Prepare a series of at least five standard solutions of 2-azaspiro[3.4]octan-1-one reference standard at different concentrations, typically ranging from 50% to 150% of the target assay concentration.

  • Inject each standard solution in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.[8]

Protocol:

  • Prepare a placebo mixture (if applicable for a drug product) or use a known pure sample of 2-azaspiro[3.4]octan-1-one.

  • Spike the placebo or the pure sample with known amounts of the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Table 1: Comparison of Accuracy Data

Concentration LevelMethod A (% Recovery ± SD)Method B (% Recovery ± SD)
80%98.5 ± 1.2%100.2 ± 0.5%
100%99.2 ± 1.0%99.8 ± 0.4%
120%101.5 ± 1.5%100.5 ± 0.6%

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Repeatability (Intra-assay precision): Assesses the precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision (Inter-assay precision): Evaluates the precision within the same laboratory but on different days, with different analysts, or with different equipment.

Protocol:

  • Repeatability: Analyze six replicate preparations of a homogeneous sample of 2-azaspiro[3.4]octan-1-one at 100% of the target concentration on the same day.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

Table 2: Comparison of Precision Data

Precision ParameterMethod A (%RSD)Method B (%RSD)
Repeatability
Assay≤ 2.0%≤ 1.0%
Known Impurity 1≤ 5.0%≤ 2.5%
Intermediate Precision
Assay≤ 2.5%≤ 1.5%
Known Impurity 1≤ 6.0%≤ 3.0%

Acceptance Criteria: The relative standard deviation (RSD) should be within acceptable limits, typically ≤ 2% for the assay of the main component.

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These are particularly important for the analysis of impurities.

Protocol:

These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak or by using the standard deviation of the response and the slope of the calibration curve.

  • S/N Method:

    • LOD is typically where S/N = 3:1.

    • LOQ is typically where S/N = 10:1.

Acceptance Criteria: The LOQ should be sufficiently low to allow for the accurate measurement of impurities at the specified reporting threshold.

Robustness

Robustness measures the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8]

Protocol:

  • Introduce small, deliberate changes to the HPLC method parameters, such as:

    • Flow rate (± 10%)

    • Column temperature (± 5°C)

    • Mobile phase composition (e.g., ± 2% organic component)

  • Analyze a standard solution under each of the modified conditions.

  • Evaluate the effect on system suitability parameters (e.g., resolution, tailing factor, theoretical plates).

Acceptance Criteria: The system suitability parameters should remain within the predefined limits for all tested variations.

Visualizing the Workflow and Structures

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_structure Chemical Structures cluster_workflow HPLC Method Validation Workflow API 2-Azaspiro[3.4]octan-1-one FD Forced Degradation API->FD Stress Conditions Impurity Potential Impurities / Degradants Spec Specificity Impurity->Spec Separation Verified MD Method Development MD->FD FD->Impurity Generates VP Validation Protocol FD->VP VP->Spec Lin Linearity & Range VP->Lin Acc Accuracy VP->Acc Prec Precision VP->Prec LOD_LOQ LOD / LOQ VP->LOD_LOQ Rob Robustness VP->Rob VR Validation Report Spec->VR Lin->VR Acc->VR Prec->VR LOD_LOQ->VR Rob->VR

Caption: HPLC method validation workflow for 2-azaspiro[3.4]octan-1-one.

G cluster_validation Core Validation Parameters Specificity Specificity Accuracy Accuracy Precision Precision Linearity Linearity Robustness Robustness Method Validated HPLC Method Method->Specificity Method->Accuracy Method->Precision Method->Linearity Method->Robustness

Caption: Interrelationship of core HPLC validation parameters.

Conclusion

The purity of 2-azaspiro[3.4]octan-1-one is a critical quality attribute that must be reliably controlled. While a traditional HPLC method may suffice for basic quality control, a modern, stability-indicating method that has been rigorously validated according to ICH guidelines provides a much higher level of assurance. By investing in comprehensive method development and validation, including forced degradation studies, researchers and drug developers can be confident in the quality of their data, which is essential for regulatory submissions and ensuring patient safety. The detailed protocols and comparative data presented in this guide serve as a practical resource for establishing a robust and reliable HPLC method for the purity analysis of this important chemical entity.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Available at: [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Available at: [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. Available at: [Link]

  • European Medicines Agency. (2023). Quality guidelines: specifications, analytical procedures and analytical validation. EMA. Available at: [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. Available at: [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA. Available at: [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2013). Validation/Verification of Analytical Procedures. EDQM. Available at: [Link]

  • Biosciences Biotechnology Research Asia. (2020). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]

  • Royal Society of Chemistry. (2014). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Available at: [Link]

  • U.S. Food and Drug Administration. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2021). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • BioPharm International. (2021). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]

  • ARL Bio Pharma. (n.d.). Importance of Forced Degradation In Stability-Indicating Methods. ARL Bio Pharma. Available at: [Link]

Sources

Comparative

A Head-to-Head Battle of Scaffolds: 2-Azaspiro[3.4]octan-1-one as a Bioisosteric Replacement for Piperidine

An In-Depth Technical Guide for Drug Discovery Researchers In the landscape of medicinal chemistry, the piperidine ring stands as a titan, a privileged scaffold embedded in the architecture of countless approved drugs.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Discovery Researchers

In the landscape of medicinal chemistry, the piperidine ring stands as a titan, a privileged scaffold embedded in the architecture of countless approved drugs.[1] Its prevalence is a testament to its favorable physicochemical properties and synthetic accessibility. However, the very ubiquity of the piperidine motif can be a double-edged sword, presenting challenges in navigating crowded intellectual property spaces and overcoming metabolic liabilities. This has spurred a continuous search for novel bioisosteres that can replicate the desirable features of piperidine while offering distinct advantages.

Enter 2-azaspiro[3.4]octan-1-one, a spirocyclic lactam that has emerged as a compelling candidate for the bioisosteric replacement of piperidine. This guide provides a comprehensive, data-driven comparison of these two scaffolds, offering insights into their relative strengths and weaknesses to inform rational drug design and lead optimization efforts.

At a Glance: A Tale of Two Scaffolds

The fundamental difference between the flexible, six-membered piperidine ring and the more rigid, spirocyclic 2-azaspiro[3.4]octan-1-one dictates their distinct properties. The introduction of a spirocenter and a lactam functionality imparts a unique three-dimensional shape and electronic distribution to the azaspirocycle, influencing its interactions with biological targets and metabolic enzymes.

PropertyPiperidine2-Azaspiro[3.4]octan-1-one
Molecular Weight ( g/mol ) 85.15[1]125.17
Calculated logP 0.84-0.25 (Predicted)
Topological Polar Surface Area (TPSA) 12.0 Ų32.6 Ų
pKa (Conjugate Acid) ~11.2[]Predicted to be significantly lower due to the amide
Conformation Flexible chairRigid spirocyclic

Note: Some values for 2-azaspiro[3.4]octan-1-one are computationally predicted due to limited publicly available experimental data.

Delving Deeper: A Comparative Analysis

Physicochemical Properties: A Study in Contrasts

The decision to employ a particular scaffold is often guided by its fundamental physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Lipophilicity (logP/logD): Piperidine exhibits moderate lipophilicity, a trait that contributes to its favorable membrane permeability.[] In contrast, the lactam functionality in 2-azaspiro[3.4]octan-1-one is expected to significantly increase its polarity, resulting in a lower calculated logP. This increased hydrophilicity could be advantageous in mitigating off-target effects associated with excessive lipophilicity and may improve aqueous solubility. In a study comparing piperidine with the closely related 2-azaspiro[3.3]heptane, the spirocyclic analogue demonstrated a decrease in lipophilicity (logD of 1.2 for the spirocycle derivative vs. 1.6 for the piperidine derivative).[3]

  • Basicity (pKa): The secondary amine of piperidine is basic, with a pKa of its conjugate acid around 11.2, meaning it is predominantly protonated at physiological pH.[] The amide nitrogen in the 2-azaspiro[3.4]octan-1-one is significantly less basic due to the electron-withdrawing effect of the adjacent carbonyl group. This reduction in basicity can be a critical advantage in drug design, as high basicity is often associated with off-target liabilities, such as hERG channel inhibition.

  • Polar Surface Area (TPSA): The introduction of the carbonyl group in 2-azaspiro[3.4]octan-1-one leads to a marked increase in its TPSA compared to piperidine. This higher TPSA can enhance interactions with polar residues in a target binding pocket and is generally correlated with improved aqueous solubility.

Conformational Analysis: Rigidity as a Design Element

The three-dimensional shape of a molecule is paramount to its biological activity. Herein lies a key differentiator between the two scaffolds.

Piperidine: The piperidine ring predominantly exists in a flexible chair conformation, with ring inversion occurring rapidly at room temperature. Substituents can occupy either axial or equatorial positions, and the energetic preference for one over the other can influence the overall shape of the molecule and its interaction with a target.

2-Azaspiro[3.4]octan-1-one: The spirocyclic nature of 2-azaspiro[3.4]octan-1-one imparts significant conformational rigidity. This constrained geometry can be a powerful tool in drug design, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. Furthermore, the fixed spatial orientation of substituents can allow for more precise and predictable interactions with a binding pocket. A computational study on aza-spiro ring formations highlighted the defined puckering preferences of such systems, underscoring their conformational constraint.[4]

Diagram 1: Conformational differences between piperidine and 2-azaspiro[3.4]octan-1-one.

Synthetic Accessibility: A Practical Consideration

The ease and versatility of synthesis are crucial factors in the adoption of a new scaffold in drug discovery programs.

Piperidine: A plethora of synthetic methods exist for the construction and functionalization of the piperidine ring, making it a highly accessible scaffold for medicinal chemists.

2-Azaspiro[3.4]octan-1-one: While not as extensively explored as piperidine, several facile synthetic routes to 2-azaspiro[3.4]octane and its derivatives have been reported.[5][6] These methods often involve annulation strategies and can provide access to a range of substituted analogues for structure-activity relationship (SAR) studies.

Metabolic Stability: Navigating the Biotransformation Maze

A molecule's susceptibility to metabolism is a critical determinant of its pharmacokinetic profile and in vivo efficacy.

Piperidine: The piperidine ring can be a site of metabolic oxidation, often at the carbon atoms alpha to the nitrogen. This can lead to the formation of metabolites with altered activity or clearance rates.

2-Azaspiro[3.4]octan-1-one: The replacement of a methylene group with a carbonyl in the lactam ring of 2-azaspiro[3.4]octan-1-one can block a potential site of metabolism. Furthermore, the rigid spirocyclic framework can shield other positions from enzymatic attack. In a comparative study, the replacement of piperidine with 2-azaspiro[3.3]heptane in the local anesthetic bupivacaine led to a modest decrease in metabolic stability in one analogue but a significant increase in another, highlighting the context-dependent nature of this modification.[7] However, another study comparing simple amides of piperidine and 2-azaspiro[3.3]heptane showed a decrease in metabolic stability for the spirocycle.[3] This underscores the importance of empirical testing for each new chemical series.

Experimental Protocols for Head-to-Head Comparison

To enable a direct and quantitative comparison of these two scaffolds within a specific chemical series, the following standardized experimental protocols are recommended.

In Vitro Metabolic Stability in Human Liver Microsomes

This assay provides a measure of the intrinsic clearance of a compound, a key parameter in predicting its in vivo metabolic fate.

Protocol:

  • Preparation of Incubation Mixture: In a 96-well plate, combine human liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in a phosphate buffer (pH 7.4).

  • Initiation of Reaction: Pre-warm the plate to 37°C and initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The half-life (t½) and intrinsic clearance (CLint) can be calculated from the slope of the resulting line.

G cluster_0 Incubation cluster_1 Analysis A Test Compound + Liver Microsomes B Add NADPH (t=0) A->B C Incubate at 37°C B->C D Quench at Time Points C->D Sampling E LC-MS/MS Analysis D->E F Calculate t½ and CLint E->F

Diagram 2: Workflow for in vitro metabolic stability assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This high-throughput assay is used to predict the passive permeability of a compound across a lipid membrane, a key factor in oral absorption.

Protocol:

  • Membrane Coating: Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane).

  • Compound Addition: Add the test compound solution (in a buffer at a relevant pH) to the donor wells.

  • Assembly and Incubation: Place the donor plate into a 96-well acceptor plate containing buffer. Incubate the assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: Measure the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the measured concentrations and assay parameters.

Case Study: A Glimpse into Real-World Application

While direct case studies for 2-azaspiro[3.4]octan-1-one are still emerging, the successful application of the closely related 2-azaspiro[3.3]heptane as a piperidine bioisostere in the development of a local anesthetic provides compelling evidence for the potential of this scaffold class. In this study, replacement of the piperidine ring in bupivacaine with a 2-azaspiro[3.3]heptane moiety resulted in an analogue with retained anesthetic activity but significantly reduced cardiotoxicity.[7] This highlights the potential of spirocyclic scaffolds to fine-tune the safety profile of a drug candidate.

Conclusion: A Strategic Choice in Drug Design

The decision to utilize 2-azaspiro[3.4]octan-1-one as a bioisosteric replacement for piperidine is a strategic one that should be guided by the specific goals of a drug discovery program.

Choose 2-Azaspiro[3.4]octan-1-one when:

  • Novelty and Intellectual Property: A new chemical space is desired.

  • Reduced Basicity: Lowering the risk of basicity-related off-target effects is a priority.

  • Increased Polarity: Improving aqueous solubility and modulating lipophilicity is needed.

  • Conformational Rigidity: A more defined three-dimensional structure is required to enhance target binding or selectivity.

  • Metabolic Blocking: A potential metabolic soft spot on the piperidine ring needs to be addressed.

Consider Piperidine when:

  • Well-Established SAR: Extensive knowledge of piperidine-based SAR exists for a particular target.

  • Synthetic Expediency: Rapid and diverse analogue synthesis is the primary concern.

  • Higher Lipophilicity: Increased membrane permeability is required.

  • A Basic Center is Essential: A protonatable nitrogen is critical for target engagement.

Ultimately, the choice between these two scaffolds is not a matter of one being universally superior to the other. Rather, 2-azaspiro[3.4]octan-1-one represents a valuable addition to the medicinal chemist's toolkit, offering a unique combination of properties that can be strategically deployed to overcome the limitations of the venerable piperidine ring and unlock new avenues for therapeutic innovation.

References

  • PubChem. Piperidine. National Center for Biotechnology Information. [Link]

  • Mykhailiuk, P. K. (2024). Bicyclic Bioisosteres of Piperidine: Version 2.0. ChemRxiv.
  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(6), 1483–1486.
  • BenchChem. (2025). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.
  • Mykhailiuk, P. K., et al. (2025). Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. ChemRxiv.
  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Request PDF.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Fukaya, K., Sato, T., Chida, N., & Urabe, D. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry, 88(19), 13655–13665.

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